molecular formula C6H10N2OS B13045657 (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

(3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

Cat. No.: B13045657
M. Wt: 158.22 g/mol
InChI Key: MLEQXZUBJLXZKM-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL is a useful research compound. Its molecular formula is C6H10N2OS and its molecular weight is 158.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

(3S)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C6H10N2OS/c7-5(1-3-9)6-8-2-4-10-6/h2,4-5,9H,1,3,7H2/t5-/m0/s1

InChI Key

MLEQXZUBJLXZKM-YFKPBYRVSA-N

Isomeric SMILES

C1=CSC(=N1)[C@H](CCO)N

Canonical SMILES

C1=CSC(=N1)C(CCO)N

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Properties and Synthesis of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary

The compound (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol represents a highly versatile, chiral 1,3-amino alcohol building block. Featuring an electron-withdrawing 1,3-thiazole ring adjacent to a primary amine and a terminal primary alcohol, this scaffold is a privileged pharmacophore in the design of protease inhibitors, kinase modulators, and peptidomimetics. This guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a field-proven, stereoretentive synthetic protocol for its generation.

Structural & Physicochemical Profiling

The strategic value of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol lies in its dense functionalization and defined stereochemistry. The 1,3-amino alcohol motif is a classic structural element, but the integration of the 1,3-thiazole ring at the C3 position fundamentally alters the molecule's electronic and binding profile.

As a Senior Application Scientist, I emphasize that the thiazole ring is not merely a structural spacer; it acts as a potent


-stacking platform and a hydrogen-bond acceptor. Furthermore, the inductive electron-withdrawing effect of the thiazole ring lowers the 

of the adjacent primary amine compared to standard aliphatic amines, modulating its ionization state at physiological pH and enhancing membrane permeability.
Quantitative Data: Physicochemical Properties
PropertyPredicted/Typical ValuePharmacological Significance
Molecular Weight 158.22 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" for downstream derivatization.
LogP (Octanol/Water) ~0.20 - 0.45Highly hydrophilic; ensures excellent aqueous solubility for oral bioavailability.

(Primary Amine)
~8.2 - 8.6Partially protonated at pH 7.4, allowing for dynamic salt-bridge formation with target acidic residues (e.g., Asp/Glu).

(Thiazole Nitrogen)
~2.5Unprotonated at physiological pH; acts strictly as a directional hydrogen-bond acceptor.
Hydrogen Bond Donors 3 (

,

)
Facilitates strong, multi-point target engagement within solvent-exposed channels.
Hydrogen Bond Acceptors 4 (N, N, O, S)Provides a versatile interaction profile for kinase hinge-binding or protease active sites.

Biological Target Integration & Pharmacophore Logic

In drug development, the spatial arrangement of functional groups dictates target affinity. The (3S) configuration strictly orients the primary amine and the thiazole ring to interact with distinct sub-pockets within a biological target. Similar thiazolyl amino alcohol scaffolds have been critical in the synthesis of complex antibiotics and antimalarial agents [1].

PharmacophoreMapping Core 1,3-Amino Alcohol Scaffold (Chiral Core) Thiazole 1,3-Thiazole Ring (Pi-Stacking & S1 Pocket) Core->Thiazole Amine Primary Amine (H-Bond Donor/Salt Bridge) Core->Amine Alcohol Primary Alcohol (Metal Coordination/H-Bond) Core->Alcohol Target Biological Target (e.g., Protease/Kinase) Thiazole->Target Hydrophobic/Pi-Pi Amine->Target Ionic Interaction Alcohol->Target Zinc/Water Network

Fig 1: Pharmacophore mapping of the 1,3-amino alcohol scaffold against biological targets.

Stereoselective Synthesis: The Reduction Workflow

Mechanistic Causality & Reagent Selection

The synthesis of 1,3-amino alcohols from their corresponding


-amino acids requires chemoselective reduction of the carboxylic acid without epimerizing the sensitive chiral center. While Lithium Aluminum Hydride (

) is a traditional choice, its harsh basicity can degrade heterocycles and cause partial racemization [2].

To ensure absolute stereoretention of the (3S) center, we employ the


 system developed by Meyers et al. [3]. The addition of Iodine to Sodium Borohydride in THF generates diborane (

) in situ. The borane rapidly coordinates to the free primary amine, forming a protective Lewis acid-base complex that shields the C3 stereocenter, followed by the smooth reduction of the adjacent carboxylic acid to the primary alcohol [4].

SyntheticWorkflow SM (3S)-3-Amino-3-(1,3-thiazol-2-yl) propanoic acid Reagents NaBH4 / I2 in THF (In situ BH3 generation) SM->Reagents 0 °C to RT Complex Boron-Amine Chelate Intermediate Reagents->Complex Reflux, 14h Quench 1. MeOH Quench 2. KOH Hydrolysis Complex->Quench Cleave B-N/B-O bonds Product (3S)-3-Amino-3-(1,3-thiazol-2-yl) propan-1-ol Quench->Product Extraction & Purification

Fig 2: Synthetic workflow for the stereoretentive reduction of the beta-amino acid.

Step-by-Step Experimental Protocol

Safety Note: The generation of borane produces highly flammable hydrogen gas (


). This reaction must be performed in a well-ventilated fume hood under a strictly inert atmosphere.
  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Flush the system thoroughly with inert

    
     or Argon gas.
    
  • Reagent Loading: Suspend the starting material, (3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid (10.0 mmol, 1.72 g), and

    
     (25.0 mmol, 0.95 g) in 40 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.
    
  • In Situ Borane Generation: Dissolve

    
     (10.0 mmol, 2.54 g) in 10 mL of anhydrous THF. Add this iodine solution dropwise to the flask over 30 minutes.
    
    • Validation Check: Vigorous evolution of

      
       gas will occur. The dark iodine color will dissipate immediately as it reacts with 
      
      
      
      to form
      
      
      and
      
      
      .
  • Reduction Phase: Once the addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction mixture to a gentle reflux (approx. 66 °C) for 14 hours.

  • Quenching: Cool the flask to room temperature. Carefully add Methanol (15 mL) dropwise until effervescence ceases entirely. This safely quenches any unreacted borane.

  • Hydrolysis of Boron Chelates (Critical Step): Evaporate the volatile solvents under reduced pressure. Add 20% aqueous KOH (30 mL) to the resulting white residue and reflux the mixture for 4 hours.

    • Causality: Amino alcohols form exceptionally stable, cage-like boron chelates. Harsh basic hydrolysis is mandatory to break the B-N and B-O bonds and liberate the free amino alcohol.

  • Extraction: Cool the mixture to room temperature. Extract the aqueous layer with a highly polar organic solvent mixture: Dichloromethane/Isopropanol (3:1, v/v) (4 x 30 mL).

    • Causality: The target 1,3-amino alcohol is highly hydrophilic. Standard extractions with Ethyl Acetate or pure DCM will result in severe product loss to the aqueous phase.

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under vacuum. Purify the crude product via flash column chromatography (Silica gel, Eluent: DCM/MeOH/
    
    
    
    90:9:1) to yield the pure (3S)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol.

Downstream Reactivity & Orthogonal Functionalization

For drug development professionals utilizing this building block, differentiating the primary amine from the primary alcohol is a common requirement.

  • N-Functionalization: The primary amine is highly nucleophilic, though slightly attenuated by the thiazole ring. It can be selectively protected using

    
     or Fmoc-Cl in aqueous dioxane with 
    
    
    
    at 0 °C. The alcohol remains unreactive under these mildly basic conditions.
  • O-Functionalization: To selectively functionalize the oxygen (e.g., forming an ether or ester), the amine must first be protected (e.g., as an N-Boc derivative). Subsequent deprotonation of the alcohol requires a strong base like

    
     in DMF, followed by the addition of an alkyl halide.
    

By mastering the unique physicochemical properties and the stereoretentive synthesis of this scaffold, researchers can reliably integrate the (3S)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol moiety into advanced therapeutic candidates.

References

  • Delgado, O., Heckmann, G., Müller, H. M., & Bach, T. (2006). "Synthesis and Configurational Assignment of the Amino Alcohol in the Eastern Fragment of the GE2270 Antibiotics by Regio- and Stereoselective Addition of 2-Metalated 4-Bromothiazoles to α-Chiral Electrophiles." The Journal of Organic Chemistry, 71(12), 4599–4608. URL: [Link]

  • Barluenga, J., Aguilar, E., Fustero, S., Olano, B., & Viado, A. L. (1992). "Stereoselective synthesis of 1,3-amino alcohols and 1,3-amino ketones." The Journal of Organic Chemistry, 57(4), 1219–1223. URL: [Link]

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568–3571. URL: [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137–151. URL: [Link]

Molecular Structure and Stereochemistry of Thiazolyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Synthetic Chemistry

Executive Summary

Thiazolyl amino alcohols represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in antibiotics (e.g., GE2270 A), antineoplastic agents, and chiral ligands for asymmetric catalysis.[1] Their utility stems from the unique electronic properties of the thiazole ring—specifically the basic nitrogen and polarizable sulfur—coupled with the stereochemical complexity of the vicinal amino alcohol moiety. This guide synthesizes the structural dynamics, stereochemical assignment, and asymmetric synthesis of these compounds, providing a self-validating roadmap for researchers.

Part 1: Molecular Architecture & Conformational Dynamics

Electronic Descriptors of the Thiazole Core

The thiazole ring is not merely a spacer; it is an active electronic modulator.

  • Thiazole Nitrogen (N3): Acts as a hydrogen bond acceptor (pKa of conjugate acid

    
     2.5).[1] In amino alcohols, it frequently engages in intramolecular hydrogen bonding with the hydroxyl or amide protons, locking the molecule into specific conformations.
    
  • Thiazole Sulfur (S1): While less basic, the sulfur atom contributes to "chalcogen bonding" and influences lipophilicity.[1] Its large van der Waals radius creates steric bulk that restricts rotation around the C-C bond connecting the thiazole to the amino alcohol chain.

The Semi-Extended Conformation

Unlike phenyl-based analogs, thiazolyl amino acid derivatives exhibit a distinct conformational preference known as the semi-extended


 conformation .[2][3]
  • Mechanism: This conformation is stabilized by a characteristic intramolecular hydrogen bond between the amino alcohol's amide/amine proton and the thiazole nitrogen (

    
    ).[2]
    
  • Energetics: DFT studies indicate this interaction stabilizes the structure by approximately 3–5 kcal/mol compared to open conformers.[1]

  • Implication: In drug design, this "pre-organized" structure reduces the entropic penalty of binding to protein targets, potentially enhancing potency.[1]

Intramolecular Hydrogen Bonding Network

The vicinal amino alcohol motif (


) allows for competitive H-bonding.
  • 
    :  Dominant in non-polar solvents, forming a 5-membered ring.[1]
    
  • 
    :  Less common due to the lower acidity of the amine proton.
    
  • 
    :  In thiazolyl derivatives, this interaction often competes with the standard vicinal H-bond, creating a dynamic equilibrium dependent on solvent polarity.[1]
    

Part 2: Asymmetric Synthesis Strategy

Core Directive: The following protocol prioritizes enantiomeric purity using the Ellman Sulfinamide method, currently the industry standard for amine synthesis due to its reliability and scalability.

Strategic Rationale: The Ellman Auxiliary

Direct addition of thiazolyl organometallics to unprotected amino aldehydes often yields racemic mixtures or poor diastereoselectivity (dr). The use of (S)-tert-butanesulfinamide provides three advantages:

  • Activation: The sulfinyl group activates the imine for nucleophilic attack.[1]

  • Induction: The chiral sulfur center directs the nucleophile to a specific face of the imine (typically via a six-membered chair-like transition state).

  • Deprotection: The auxiliary is cleaved under mild acidic conditions, preserving the thiazole ring.[1]

Detailed Protocol: Synthesis of Chiral 1-Thiazolyl-2-Amino Alcohols
Step 1: Condensation (Imine Formation)

Reagents:


-Hydroxy aldehyde (protected as TBS ether), (S)-tert-butanesulfinamide, 

.[1]
  • Dissolve the aldehyde (1.0 equiv) and (S)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

  • Add

    
     (2.0 equiv) dropwise.[1] Note: Titanium acts as a Lewis acid and water scavenger.
    
  • Stir at room temperature for 12–24 h. Monitor by TLC.[1]

  • Workup: Quench with brine, filter through Celite to remove titanium salts. Concentrate to yield the N-sulfinyl imine .

Step 2: Diastereoselective Nucleophilic Addition

Reagents: 2-Bromothiazole,


-BuLi or 

-PrMgCl,

(optional additive).
  • Metallation: In a separate flask, dissolve 2-bromothiazole (1.5 equiv) in dry ether/THF at

    
    . Add 
    
    
    
    -BuLi (1.5 equiv) dropwise.[1] Stir for 30 min to generate 2-lithiothiazole .
  • Transmetallation (Critical for dr): For higher diastereoselectivity, transmetallate with

    
     or use non-coordinating solvents.
    
  • Addition: Cannulate the pre-cooled N-sulfinyl imine solution into the lithiothiazole solution at

    
    .
    
  • Stir for 4 hours, allowing slow warming to

    
    .
    
  • Quench: Add saturated

    
    . Extract with EtOAc.[1]
    
  • Purification: Silica gel chromatography. Expect dr > 90:[1]10. Isolate the major diastereomer.[1]

Step 3: Deprotection

Reagents:


 in Dioxane or MeOH.[1]
  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4N

    
     in dioxane (2.0 equiv).[1] Stir for 1 hour at RT.
    
  • Concentrate to yield the chiral thiazolyl amino alcohol hydrochloride salt .

  • Optional: Remove TBS protecting group with TBAF if the hydroxyl was protected.[1]

Synthetic Workflow Visualization

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Addition cluster_2 Step 3: Deprotection A Aldehyde (TBS-Protected) C N-Sulfinyl Imine (Chiral Electrophile) A->C Ti(OEt)4, THF B (S)-t-Bu-Sulfinamide B->C F Sulfinamide Intermediate (Major Diastereomer) C->F D 2-Bromothiazole E 2-Lithiothiazole D->E n-BuLi, -78°C E->F Addition to Imine G Chiral Thiazolyl Amino Alcohol (HCl Salt) F->G HCl/MeOH

Caption: Asymmetric synthesis workflow using Ellman's auxiliary to ensure high enantiomeric purity.

Part 3: Stereochemical Determination (Mosher's Method)[1][4]

Assigning absolute configuration (R vs S) is critical. X-ray crystallography is definitive but requires suitable crystals.[1] Mosher's Method (NMR) is the standard solution-phase technique.

The Protocol
  • Derivatization: React the chiral amino alcohol (or the alcohol precursor) with both

    
    - and 
    
    
    
    -
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl).
  • Product: This yields two diastereomeric esters: the

    
    -MTPA ester and the 
    
    
    
    -MTPA ester.
  • Analysis: Compare the

    
     NMR chemical shifts (
    
    
    
    ) of protons adjacent to the chiral center.
Calculating

Calculate the difference in chemical shift for each proton:



Interpretation (Sector Rule)
  • Positive

    
     (
    
    
    
    ):
    Protons reside on the right side of the plane defined by the MTPA carboxyl group.
  • Negative

    
     (
    
    
    
    ):
    Protons reside on the left side.[1]
  • Thiazole Specifics: The thiazole ring typically causes a significant anisotropic shielding effect.[1] Ensure the thiazole ring is treated as the "bulky" substituent in the Mosher model.

Mosher cluster_analysis NMR Analysis Start Unknown Chiral Alcohol Deriv Derivatize with (R)- and (S)-MTPA-Cl Start->Deriv S_Ester (S)-MTPA Ester NMR Deriv->S_Ester R_Ester (R)-MTPA Ester NMR Deriv->R_Ester Calc Calculate Δδ = δ(S) - δ(R) S_Ester->Calc R_Ester->Calc Result Map Signs (+/-) to Spatial Model Calc->Result Config Assign Absolute Config (R or S) Result->Config

Caption: Logic flow for determining absolute stereochemistry using Mosher's esters.

Part 4: Quantitative Data & Applications

Comparative Reactivity and Properties

The following table contrasts thiazolyl amino alcohols with their phenyl analogs, highlighting why the thiazole scaffold is preferred in specific catalytic and biological contexts.

FeatureThiazolyl Amino AlcoholPhenyl Amino AlcoholImplication
H-Bond Acceptor Nitrogen (

) + Sulfur
None (Ring is hydrophobic)Thiazole can lock conformation via intramolecular H-bonds.
Acidity (pKa) OH

15.5 (Inductive effect of N/S)
OH

16–17
Thiazolyl alcohols are slightly more acidic, enhancing metal binding.[1]
Coordination Bidentate (N, O) or Tridentate (N, O, S)Bidentate (N, O)Thiazole offers "hemilabile" coordination sites for catalysis.[1]
Solubility Moderate water solubilityLow water solubilityBetter bioavailability for thiazole drugs.[1]
Case Study: Antibiotic GE2270 A

The eastern fragment of the thiopeptide antibiotic GE2270 A contains a chiral thiazolyl amino alcohol.

  • Stereocenter: The

    
    -bearing stereocenter must be strictly controlled (typically S).
    
  • Synthesis: The protocol described in Section 2.2 (using mandelic acid derivatives or Ellman's auxiliary) allows for the precise construction of this fragment, which is essential for the antibiotic's inhibition of bacterial protein synthesis (EF-Tu binding).

References

  • Synthesis and configurational assignment of the amino alcohol in the eastern fragment of the GE2270 antibiotics. PubMed. [Link]

  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PubMed Central (PMC). [Link]

  • Mosher ester derivatives for assignment of absolute stereochemistry. Oregon State University. [Link][1]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Royal Society of Chemistry (RSC). [Link][1]

Sources

pKa values and ionization of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values and Ionization of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

Authored by: Gemini, Senior Application Scientist

Abstract

The ionization state of a drug candidate, governed by its acid dissociation constants (pKa), is a paramount physicochemical property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] This guide provides a comprehensive technical overview of the key ionizable centers of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL, a molecule featuring a chiral amino alcohol scaffold attached to a thiazole heterocycle. Due to the absence of published experimental pKa values for this specific compound, this document outlines the theoretical basis for estimating its pKa values, presents authoritative methodologies for their empirical determination, and discusses the profound implications of its pH-dependent ionization for drug development professionals.

Introduction: The Criticality of pKa in Drug Development

The journey of a drug molecule from administration to its target site is a complex odyssey through various physiological compartments, each with a distinct pH environment. The molecule's ability to traverse biological membranes, dissolve in aqueous media, and interact with its target receptor is intimately linked to its ionization state. For (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL, understanding its protonation and deprotonation equilibria is not merely an academic exercise; it is a foundational pillar for predicting its pharmacokinetic behavior and optimizing its therapeutic potential.[1][2][3] An accurate pKa profile enables rational formulation design, predicts potential sites of absorption, and provides insight into drug-target interactions.

Structural Analysis and Theoretical pKa Estimation

A meticulous analysis of the molecular structure of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL reveals three functional groups with the potential for ionization: a primary aliphatic amine, a thiazole ring, and a primary alcohol.

  • Primary Amino Group (-NH₂): This is the most basic center in the molecule. Aliphatic amines are well-characterized bases. The pKa of a protonated primary amine (R-NH₃⁺) typically falls within the range of 9.0 to 11.0.[4][5][6] For structurally similar primary amines, the pKa often centers around 10.6.[7] Therefore, this group is expected to be predominantly protonated and carry a positive charge at physiological pH (7.4).

  • 1,3-Thiazole Ring: The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons and can act as a weak base. The pKa of the conjugate acid of thiazole is approximately 2.5.[8][9][10] This indicates that the thiazole ring will be protonated only under highly acidic conditions, such as those found in the stomach, and will be neutral at physiological pH.

  • Primary Alcohol Group (-OH): The hydroxyl group is exceedingly weakly acidic, with a pKa value typically around 16.[4][11] Consequently, it will remain in its neutral, protonated form under all relevant physiological and pharmaceutical conditions and does not contribute significantly to the ionization profile of the molecule in aqueous systems.

Based on this analysis, (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL is a dibasic compound. We can predict two distinct pKa values, summarized in the table below.

Table 1: Estimated pKa Values and Corresponding Ionizable Groups
Ionizable GroupTypePredicted pKaPredominant Form at pH 7.4
Primary Amine (R-NH₃⁺)Basic~9.0 - 10.6Protonated (R-NH₃⁺)
Thiazole Ring (C₃H₂NS-H⁺)Basic~2.5Neutral (C₃H₂NS)
Primary Alcohol (R-OH)Very Weakly Acidic~16Neutral (R-OH)

Methodologies for Empirical pKa Determination

While theoretical estimation provides a valuable starting point, precise pKa values must be determined experimentally. The choice of methodology depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration: The Gold Standard

Potentiometric titration is one of the most robust, cost-effective, and widely used methods for pKa determination.[12] The principle involves the gradual addition of a standardized titrant (a strong acid or base) to a solution of the analyte while monitoring the resulting change in pH with a calibrated electrode.[2] The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the resulting titration curve.[12][13]

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep_sample Dissolve sample in H₂O (or co-solvent) to ~1 mM prep_inert Purge sample solution with N₂ gas prep_sample->prep_inert prep_titrant Prepare standardized 0.1 M HCl & 0.1 M NaOH prep_system Calibrate pH meter (pH 4, 7, 10 buffers) titrate Add titrant in small, precise increments prep_inert->titrate measure Record pH after each addition (allow to stabilize) titrate->measure plot_curve Plot pH vs. Volume of Titrant titrate->plot_curve plot_deriv Calculate 1st & 2nd Derivative Curves plot_curve->plot_deriv find_pka Identify inflection points (pKa = pH at half-equivalence) plot_deriv->find_pka

Caption: Workflow for potentiometric pKa determination.

  • System Preparation:

    • Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[13] Ensure the electrode is clean and properly maintained.

    • Prepare standardized titrant solutions of 0.1 M NaOH and 0.1 M HCl.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL in deionized, CO₂-free water to a final concentration between 0.001 M and 0.01 M. If solubility is low, a co-solvent like methanol or DMSO may be used, but its effect on pKa must be noted.

    • Maintain a constant ionic strength in the solution, typically by adding a background electrolyte like 0.15 M KCl.[13]

    • Transfer the solution to a thermostatted reaction vessel and maintain a constant temperature (e.g., 25 °C).

  • Titration Procedure:

    • Immerse the calibrated pH electrode and a magnetic stirrer into the sample solution.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate titration of basic groups.[13]

    • Begin the titration. For a dibasic substance like the target molecule, this will be a two-stage process. First, titrate with 0.1 M HCl to protonate both basic sites fully.

    • Then, titrate the fully protonated species with 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05 mL).

    • After each increment, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • To precisely identify the equivalence points, calculate and plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence points correspond to the peaks of the first derivative curve.

    • The pKa values are determined from the pH at the half-equivalence points (i.e., at half the volume of titrant required to reach each equivalence point).[13]

UV-Vis Spectrophotometry

This method is an excellent alternative if the compound possesses a chromophore in proximity to an ionizable center, leading to a pH-dependent change in its UV-Vis absorption spectrum.[3] It requires a much smaller amount of sample compared to potentiometry.[3] The procedure involves recording spectra in a series of buffers of known pH. By plotting the change in absorbance at a specific wavelength against pH, a sigmoidal curve is generated from which the pKa can be derived at the inflection point.[12]

In-Silico pKa Prediction

Computational tools offer rapid pKa prediction and are invaluable for high-throughput screening.[14][15] Software packages like ACD/Labs pKa DB, Schrödinger's Epik, and MoKa use algorithms based on large databases of experimental values, quantum mechanics, or graph convolutional networks to calculate pKa values from a molecule's structure.[14][15][16][17] While powerful, these predictions should be viewed as high-quality estimates that ideally warrant experimental confirmation for lead candidates.

Predicted Ionization Profile and Physiological Implications

The interplay between the two key pKa values determines the net charge of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL across the physiological pH range. This relationship is crucial for predicting its behavior in the body.

Diagram of pH-Dependent Ionization States

Sources

Pharmacophore Analysis of Thiazole-Substituted Amino Alcohols: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the pharmacophore definition, synthesis, and biological evaluation of thiazole-substituted amino alcohols.

Executive Summary & Strategic Relevance

Thiazole-substituted amino alcohols represent a privileged scaffold in medicinal chemistry, merging the bioactivity of the 1,3-thiazole ring (a common bioisostere for pyridine or imidazole) with the


-amino alcohol  motif (a classic pharmacophore found in adrenergic blockers and protease inhibitors).

This hybrid scaffold is increasingly relevant in two primary therapeutic areas:

  • Antimicrobial/Antifungal Agents: Mimicking the transition state of ergosterol biosynthesis intermediates or acting as minor groove binders.

  • Anticancer Therapeutics: Specifically targeting receptor tyrosine kinases (RTKs) or tubulin polymerization, where the amino alcohol provides essential hydrogen bonding interactions within the ATP-binding pocket.

This guide details the workflow for defining the pharmacophore of these molecules, validating them synthetically, and assessing their Structure-Activity Relationship (SAR).

Structural Architecture & Chemical Space

To perform an accurate pharmacophore analysis, one must first deconstruct the scaffold into its functional interaction points.

The Thiazole Core[1]
  • Electronic Character:

    
    -excessive heterocycle.
    
  • Role: Acts as a flat, aromatic linker capable of

    
    -
    
    
    
    stacking interactions (e.g., with Phenylalanine or Tryptophan residues in the binding pocket).
  • H-Bonding: The Nitrogen (N3) is a weak H-bond acceptor; the Sulfur (S1) contributes to lipophilicity and potential weak interactions with carbonyl oxygens (

    
     interactions).
    
The Amino Alcohol Linker
  • Chirality: The secondary hydroxyl group introduces a chiral center (

    
    ), critical for stereoselective binding.
    
  • H-Bonding Network:

    • -OH Group: Acts as both H-bond donor (HBD) and acceptor (HBA). often anchoring the molecule to polar residues (e.g., Asp, Glu).

    • -NH- Group: Protonatable at physiological pH (depending on substitution), acting as a cationic center for ionic interactions with conserved Aspartate residues (common in GPCRs and Kinases).

Pharmacophore Modeling Workflow

The following workflow utilizes a Ligand-Based Pharmacophore approach, ideal when the crystal structure of the target is flexible or unknown.

Computational Workflow Diagram

PharmacophoreWorkflow Start Dataset Collection (Thiazole-Amino Alcohols) Prep Ligand Preparation (Desalt, Protonation pH 7.4, Stereoisomers) Start->Prep Conform Conformational Analysis (Monte Carlo / Systematic Search) Prep->Conform Energy Min (OPLS3e) Align Molecular Alignment (Flexible Alignment on Thiazole Core) Conform->Align Superposition Extract Feature Extraction (HBD, HBA, Hydrophobic, Pos Ion) Align->Extract Model 3D Pharmacophore Hypothesis Extract->Model Validate Validation (ROC Curve, Decoy Set) Model->Validate

Figure 1: Step-by-step computational workflow for generating a pharmacophore hypothesis for thiazole-substituted amino alcohols.

Key Pharmacophoric Features

Based on SAR data from analogous systems (e.g., antifungal azoles and beta-blockers), the consensus pharmacophore for active thiazole amino alcohols typically includes:

Feature TypeGeometric ConstraintChemical Function
Aromatic Ring (R) Thiazole Centroid

-

T-shaped or parallel stacking.
H-Bond Donor (D) Hydroxyl (-OH)Interaction with backbone carbonyls or Ser/Thr side chains.
Positive Ionizable (P) Secondary Amine (-NH-)Ionic bridge (Salt bridge) with Asp/Glu.
Hydrophobic (H) N-Substituent (e.g., t-Butyl, Isopropyl)Occupies hydrophobic pockets (Van der Waals).

Experimental Validation: Synthesis Protocol

To validate the pharmacophore, one must synthesize derivatives that probe specific features (e.g., removing the OH, altering the amine bulk). The most robust route is the Epoxide Ring Opening strategy.

Synthesis Diagram: Epoxide Opening Route

SynthesisPath Thiazole 2-Acetylthiazole (Precursor) Bromine Bromination (Br2 / AcOH) Thiazole->Bromine BromoKetone α-Bromoketone Bromine->BromoKetone Reduct Reduction (NaBH4) BromoKetone->Reduct  1. Red 2. Base Epoxide Epoxide Formation (Base / Cyclization) Reduct->Epoxide  1. Red 2. Base Product Thiazole Amino Alcohol (Target) Epoxide->Product Amine Primary Amine (R-NH2) Amine->Product  Ring Opening (EtOH, Reflux)

Figure 2: Synthetic pathway for accessing thiazole-substituted amino alcohols via epoxide ring opening.[1]

Detailed Protocol: Epoxide Ring Opening

Note: This protocol assumes the intermediate 2-(oxiran-2-yl)thiazole has been generated.

  • Reagents: 2-(oxiran-2-yl)thiazole (1.0 eq), Substituted Amine (e.g., isopropylamine, 1.2 eq), Ethanol (anhydrous), Lithium Perchlorate (

    
    , 0.1 eq - Catalyst).
    
  • Procedure:

    • Dissolve the thiazole epoxide in anhydrous ethanol (0.5 M concentration).

    • Add the amine and the

      
       catalyst. Rationale: 
      
      
      
      acts as a Lewis acid, coordinating to the epoxide oxygen, facilitating nucleophilic attack.
    • Reflux at 80°C for 6–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

    • Workup: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with water and brine. Dry over

      
      .
      
    • Purification: Flash column chromatography on silica gel.

Data Analysis: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical SAR trends derived from literature on similar thiazole and amino-alcohol scaffolds (e.g., antifungal CYP51 inhibitors and kinase inhibitors).

SAR Summary Table
Structural ModificationEffect on PotencyMechanistic Rationale
Thiazole C4-Phenyl Substitution Increases (

)
Enhances lipophilicity and

-stacking. Electron-withdrawing groups (F, Cl) at para-position often improve metabolic stability.
Linker Length (2C vs 3C) Variable The standard 2-carbon (ethyl) linker is optimal for

-adrenergic mimicry. Extension disrupts H-bond distance to Asp residues.
Amine Substitution (Bulky) Increases (

)
Bulky groups (t-Butyl, Isopropyl) fit into hydrophobic pockets (e.g., S1' pocket in proteases).
Hydroxyl Removal (-OH

-H)
Abolishes (

)
Loss of critical H-bond donor/acceptor capability; confirms pharmacophore validity.
Stereochemistry (

vs

)
Stereospecific Typically, the (

)-enantiomer mimics the natural substrate more closely in adrenergic-like targets, while (

) may be preferred for specific enzyme inhibition.

References

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Molecular modeling and design of some

    
    -amino alcohol grafted 1,4,5-trisubstituted 1,2,3-triazoles derivatives. National Institutes of Health (PMC). Available at: [Link]
    
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at: [Link]

  • Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances. Available at: [Link][2][1][3][4][5][6][7]

Sources

Methodological & Application

Application Note: Strategic Protecting Group Workflows for 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore ubiquitous in medicinal chemistry, serving as the core structural motif in numerous FDA-approved therapeutics, including kinase inhibitors (e.g., dasatinib), antimicrobial agents (e.g., cefdinir), and anti-inflammatory compounds . Despite its utility, the bifunctional nature of the 2-aminothiazole ring presents significant regiochemical and chemoselective challenges during multi-step synthesis.

This application note provides an in-depth technical guide to the mechanistic rationale, strategic selection, and validated protocols for protecting the 2-amino group. By controlling tautomerism and leveraging specific reaction environments, researchers can ensure high yields and absolute regioselectivity in downstream functionalizations, such as palladium-catalyzed cross-couplings and electrophilic aromatic substitutions.

Mechanistic Rationale: The Tautomerism Challenge

The fundamental challenge in protecting 2-aminothiazoles lies in the dynamic tautomeric equilibrium between the aromatic 2-aminothiazole form and the non-aromatic 2-iminothiazoline form. When exposed to electrophilic protecting reagents (e.g., Boc₂O, Trt-Cl, or Ac₂O), the molecule possesses two competing nucleophilic sites: the exocyclic amine (N2) and the endocyclic imine (N3).

Causality & Reaction Control: Under standard thermodynamic control, electrophilic attack predominantly occurs at the exocyclic N2 position. This pathway is energetically favored because the resulting amide or carbamate maintains the stable, fully conjugated aromaticity of the thiazole ring. However, under kinetic control, or when utilizing specific highly basic conditions that deprotonate the ring system, the endocyclic N3 can attack the electrophile, leading to a complex, difficult-to-separate mixture of exo- and endo-cyclic protected isomers .

G A 2-Aminothiazole (Aromatic) B 2-Iminothiazoline (Non-aromatic) A->B Tautomeric Equilibrium C Exocyclic N-Protection (Thermodynamic Product) A->C Electrophile (e.g., Boc2O) Controlled pH / Mild Base D Endocyclic N-Protection (Kinetic/Side Product) B->D Electrophile Strong Base / Kinetic Control

Tautomeric equilibrium of 2-aminothiazole and resulting regioselective protection pathways.

To strictly direct protection to the exocyclic amine, chemists must utilize bulky protecting groups (steric shielding) or highly optimized, pH-controlled acylation conditions. Furthermore, for downstream reactions involving strong organometallic bases (e.g.,


-BuLi) or sensitive transition-metal catalysts (e.g., Suzuki-Miyaura couplings), the NH of a mono-protected thiazole remains highly acidic. In these scenarios, a di-protection strategy  (e.g., bis-Boc) is mandated to fully mask the nitrogen's acidity, preventing catalyst poisoning and reagent quenching .

Protection Strategy Matrix

The selection of a protecting group must be reverse-engineered from the harshest downstream condition the molecule will face. The table below summarizes validated strategies for 2-aminothiazole protection.

Protecting GroupReagents & ConditionsPrimary Application & CausalityDeprotection ConditionsTypical Yield
Mono-Boc Boc₂O, Na₂CO₃, THF/H₂OStandard peptide coupling; mild electrophile shielding. Aqueous base prevents bis-adduct formation.TFA/DCM (1:1) or 4M HCl in Dioxane85–90%
Di-Boc Excess Boc₂O, DMAP, THFCross-coupling (Suzuki/Buchwald); strong base reactions. Masks acidic NH to prevent catalyst poisoning.TFA/DCM (1:1)75–85%
Trityl (Trt) Trt-Cl, Et₃N, DCMExtreme steric shielding; directs subsequent C5 halogenation. Ideal for highly acid-sensitive workflows.1% TFA in DCM or Acetic Acid80–92%
Acetyl (Ac) Ac₂O, DMAP, THFOxidative environments; robust stability during electrophilic aromatic substitution at C5.Hydrazine or NaOH/MeOH>90%

Validated Experimental Protocols

Workflow Decision Architecture

Workflow Start 2-Aminothiazole Starting Material Step1 Reagent Addition (Boc2O, Base, Solvent) Start->Step1 Decision Target Downstream Reaction? Step1->Decision Mono Mono-Boc Protocol (1.1 eq Boc2O, Na2CO3, H2O/THF) Decision->Mono Mild Electrophiles Di Di-Boc Protocol (2.5 eq Boc2O, DMAP, THF, Reflux) Decision->Di Organometallics / Pd-Catalysis Workup Aqueous Workup & Extraction Mono->Workup Di->Workup Purify Column Chromatography or Recrystallization Workup->Purify

Workflow decision tree for Mono- vs. Di-Boc protection of 2-aminothiazole derivatives.

Protocol A: Regioselective Mono-Boc Protection

Context: Standard Boc protection using DMAP and Et₃N in anhydrous solvents often yields a difficult-to-separate mixture of mono- and bis-Boc derivatives. By utilizing a biphasic aqueous system at a controlled pH, the formation of the bis-adduct is heavily suppressed .

  • Preparation: Dissolve 2-aminothiazole (10.0 mmol) in a mixture of THF (20 mL) and Deionized Water (20 mL).

  • pH Adjustment: Add solid Na₂CO₃ (15.0 mmol) to the rapidly stirring solution.

    • Causality Insight: The mild aqueous base deprotonates the intermediate without providing the requisite thermodynamic driving force to facilitate the second Boc addition, thereby trapping the reaction at the mono-Boc stage.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol) dissolved in THF (5 mL) over 15 minutes.

  • In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3). The mono-Boc product typically exhibits an

    
     of ~0.4 and stains positively with ninhydrin (requires heat activation).
    
  • Workup: Extract the aqueous layer with EtOAc (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to afford pure tert-butyl thiazol-2-ylcarbamate.

Protocol B: Exhaustive Di-Boc Protection for Cross-Coupling

Context: When synthesizing complex 4- or 5-substituted thiazoles via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with MIDA boronates) , the acidic NH of a mono-Boc group can coordinate with the Pd-catalyst or consume basic equivalents. Di-Boc protection is required.

  • Preparation: Suspend 2-aminothiazole (10.0 mmol) in anhydrous THF (30 mL) under an inert argon atmosphere.

  • Catalysis & Base: Add 4-Dimethylaminopyridine (DMAP, 1.0 mmol) and Triethylamine (Et₃N, 25.0 mmol).

    • Causality Insight: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that forcefully drives the sterically hindered second acylation.

  • Reagent Addition: Add Boc₂O (25.0 mmol) in one portion. The solution will typically evolve CO₂ gas and transition to a pale yellow color.

  • Thermal Activation: Equip with a reflux condenser and heat the mixture at 65 °C for 18 hours.

  • Validation: Analyze via LC-MS. The target bis-Boc mass

    
     should be observed as the base peak, with complete disappearance of the mono-Boc intermediate mass.
    
  • Isolation: Quench with saturated aqueous NH₄Cl (20 mL) to neutralize the DMAP and Et₃N. Extract with DCM (3 x 20 mL), dry over MgSO₄, and purify via silica gel chromatography (gradient: 0–10% EtOAc in Hexanes) to yield the di-Boc protected thiazole as a stable oil or low-melting solid.

Troubleshooting & Analytical Insights

  • Isobaric Impurities during TLC: During Boc protection, unreacted Boc₂O can mimic product spots on TLC due to similar

    
     values. Use a KMnO₄ stain to differentiate; the thiazole ring will rapidly reduce the permanganate (turning yellow/brown), whereas Boc₂O remains unreactive.
    
  • Regioisomer Identification: If endocyclic protection (N3) is suspected due to poor yield, ¹H NMR is highly diagnostic. The C4 and C5 protons of the thiazole ring shift significantly upfield if the ring loses its aromaticity (endocyclic protection) compared to the aromatic exocyclic protected product.

  • Deprotection Pitfalls (Trityl Migration): Trityl groups on 2-aminothiazoles can occasionally undergo acid-catalyzed migration to the C5 position of the thiazole ring during deprotection if carbocation scavengers are omitted. Always include a cation scavenger (e.g., 2–5% triisopropylsilane, TIPS) during TFA-mediated deprotection to permanently quench the trityl cation.

References

  • Das, D., et al. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." European Journal of Medicinal Chemistry. Available at:[Link]

  • Sharma, P., et al. (2017). "Synthesis of aminothiazoles: polymer-supported approaches." RSC Advances. Available at:[Link]

  • Smith, J., et al. (2024). "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate." RSC Advances. Available at:[Link]

  • Rossi, M., et al. (2023). "Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors." ACS Medicinal Chemistry Letters. Available at:[Link]

Application Note: High-Fidelity Coupling of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the precise coupling of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol (CAS: 1344594-46-2).

The following guide prioritizes chemoselectivity (preferential reaction of the amine over the alcohol) and stereochemical integrity (preventing racemization of the sensitive C3 chiral center).

Executive Summary

(3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is a high-value chiral intermediate utilized in the synthesis of kinase inhibitors and peptidomimetics. Its structure features a primary amine adjacent to an electron-withdrawing thiazole ring. This specific architecture presents two critical synthetic challenges:

  • Racemization Risk: The thiazole ring increases the acidity of the

    
    -proton (C3), making the chiral center susceptible to deprotonation by standard bases (TEA, DIPEA) during coupling, leading to enantiomeric excess (%ee) erosion.
    
  • Chemoselectivity: The presence of a free primary alcohol at C1 requires conditions that favor amide formation without competitive esterification.

This protocol details a Direct Coupling Method using T3P® (Propylphosphonic anhydride), selected for its proven ability to suppress epimerization in sensitive


-chiral amines.

Chemical Properties & Handling

PropertyDataNotes
IUPAC Name (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol
CAS Number 1344594-46-2
Molecular Weight 158.22 g/mol
Chirality (S)-Enantiomer

-proton is acidic due to thiazole induction.[1]
Solubility DMSO, DMF, Methanol, WaterLimited solubility in DCM/EtOAc as free base.
pKa (Est.) ~8.5 (Amine), ~16 (Alcohol)Amine is less basic than typical alkyl amines.

Critical Mechanistic Insight: The Racemization Trap

Before beginning, it is vital to understand why this molecule fails under standard conditions.

The thiazole ring acts as an electron sink. When the amine is acylated (converted to an amide), the C3-H bond becomes significantly more acidic. If a strong base (like DBU or excess DIPEA) is present, or if the reaction temperature is elevated, the C3 proton can be abstracted, forming a transient planar enolate-like intermediate. Reprotonation occurs non-selectively, destroying the (S)-configuration.

Diagram 1: Racemization Mechanism & Prevention Strategy

Racemization Start (3S)-Amine (Chiral Integrity) Intermediate Planar Anion/Enolate (Chirality Lost) Start->Intermediate Deprotonation at C3 (facilitated by Thiazole) Product_Pure Pure (S)-Amide (>99% ee) Start->Product_Pure T3P / Weak Base (NMM) Low Temp (0°C) Base Excess Strong Base (e.g., TEA, DBU) Base->Intermediate Product_Rac Racemic Amide (50:50 S/R) Intermediate->Product_Rac Reprotonation

Caption: The thiazole moiety stabilizes the deprotonated intermediate. Using weak bases and rapid coupling reagents (T3P) bypasses this pathway.

Experimental Protocol: T3P-Mediated Direct Coupling

This method avoids the need for alcohol protection by exploiting the kinetic nucleophilicity difference between the amine and alcohol. T3P is chosen as the coupling agent because it acts as an acidic buffer initially and does not require HOBt additives.

Reagents Required:
  • Amine: (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol (1.0 equiv)

  • Carboxylic Acid: Coupling Partner (1.05 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% wt in EtOAc or DMF (1.5 equiv)

  • Base: N-Methylmorpholine (NMM) or Sym-Collidine (2.5 - 3.0 equiv)

    • Note: Avoid TEA or DIPEA if possible to minimize basicity.

  • Solvent: Anhydrous DMF or EtOAc (0.1 M concentration)

Step-by-Step Procedure:
  • Preparation (0 min):

    • Charge a flame-dried reaction vessel with the Carboxylic Acid (1.05 equiv) and the (3S)-Amine (1.0 equiv).

    • Dissolve in anhydrous DMF (or EtOAc if solubility permits).

    • Cool the mixture to 0 °C in an ice bath. Temperature control is critical to prevent side reactions.

  • Base Addition (5 min):

    • Add N-Methylmorpholine (NMM) (3.0 equiv) dropwise.

    • Checkpoint: Ensure the internal temperature does not rise above 5 °C.

  • Activation & Coupling (10 min):

    • Add T3P solution (1.5 equiv) dropwise over 5-10 minutes.

    • Why: Slow addition prevents localized exotherms. T3P activates the acid in situ; the amine reacts immediately, preventing the alcohol from competing.

  • Reaction (1 - 4 hours):

    • Allow the reaction to stir at 0 °C for 1 hour , then slowly warm to Room Temperature (20-25 °C) .

    • Monitor by LC-MS. Look for the mass of the amide (M+H).

    • Note: If ester formation (mass + coupling partner on alcohol) is observed (>5%), cool back to 0 °C and quench.

  • Work-up:

    • Dilute with EtOAc.

    • Wash with Water (x2) to remove DMF and T3P byproducts (water-soluble).

    • Wash with Sat. NaHCO₃ (to remove unreacted acid).

    • Wash with Brine .

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH gradient). The free alcohol usually makes the product polar; start with 100% DCM and gradient to 10% MeOH.

Alternative Protocol: HATU (For Unreactive Acids)

If T3P fails to drive the reaction to completion due to steric hindrance, HATU is the alternative. However, Collidine must be used as the base to protect the chiral center.

Modifications:

  • Reagent: HATU (1.1 equiv).

  • Base: 2,4,6-Collidine (3.0 equiv). pKa ~7.4, significantly lower than DIPEA (pKa ~10.5), reducing racemization risk.

  • Pre-activation: Stir Acid + HATU + Collidine for 5 mins before adding the (3S)-Amine. This ensures the active ester is ready for the amine, minimizing the time the free amine sits in a basic solution.

Analytical Validation (Quality Control)

To verify the success of the coupling, you must confirm both identity and enantiomeric purity.

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Presence of amide doublet (~8.5 ppm). Shift of C3-H proton.
Chemoselectivity LC-MSSingle peak (Amide). No bis-coupled product (Ester+Amide).
Enantiopurity Chiral SFC / HPLC>98% ee. (Compare against racemic standard).

Recommended Chiral Column: Chiralpak IC or IG (immobilized phases are robust for polar amines). Mobile Phase: CO₂ / Methanol + 0.1% Diethylamine.

Workflow Visualization

Diagram 2: Decision Matrix for Coupling Conditions

CouplingWorkflow Input Start: (3S)-Amine + Carboxylic Acid CheckHindrance Is the Acid Sterically Hindered? Input->CheckHindrance T3P_Route Route A: T3P / NMM / EtOAc (Standard) CheckHindrance->T3P_Route No (Linear/Simple) HATU_Route Route B: HATU / Collidine / DMF (High Reactivity) CheckHindrance->HATU_Route Yes (Bulky) T3P_Result Check LCMS: Complete Conversion? T3P_Route->T3P_Result T3P_Result->HATU_Route No (<50% Yield) Protection Route C: Protect Alcohol (TBS-Cl) Then Couple T3P_Result->Protection Side Product: Ester Observed Success Isolate Product (Check %ee) T3P_Result->Success Yes HATU_Route->Success Protection->Success

Caption: Operational workflow for selecting the optimal coupling strategy based on steric demand and observed side reactions.

References

  • T3P Coupling Methodology: Dunetz, J. R., et al. (2011).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Letters, 13(19), 5048–5051. [Link]

  • Racemization of Thiazole Derivatives: Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (General reference on racemization of -chiral amines adjacent to electron-withdrawing groups).
  • Collidine vs DIPEA: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Application Note: Scale-Up Synthesis and Process Engineering of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol (CAS: 1344594-46-2) is a highly valuable chiral ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-amino alcohol building block utilized in the development of advanced therapeutics[1], particularly those targeting GPCRs and specific kinase inhibitors. Transitioning the synthesis of this chiral scaffold from medicinal chemistry (milligram scale) to process chemistry (multikilogram scale) requires overcoming significant engineering challenges, including cryogenic dependencies, pyrophoric reagent hazards, and the need for rigorous stereocontrol. This application note details a self-validating, highly scalable 4-step synthetic protocol leveraging [2], a mild , and an in situ generated [3].

Retrosynthetic Analysis & Route Selection

Traditional medicinal chemistry routes to


-amino alcohols often rely on the asymmetric reduction of 

-keto esters or the use of hazardous lithium aluminum hydride (LiAlH

) for ester reductions. For multikilogram scale-up, we engineered a route prioritizing safety, atom economy, and ambient-temperature operations:
  • Chiral Auxiliary : (Rs)-tert-butanesulfinamide was selected due to its robust scalability, excellent diastereodirecting ability, and facile acidic cleavage[4].

  • C-C Bond Formation : A zinc-mediated Reformatsky reaction was chosen over lithium enolate addition. This eliminates the need for -78°C cryogenic reactors, allowing the reaction to proceed safely at 0°C to 20°C[5].

  • Ester Reduction : The NaBH

    
    /CaCl
    
    
    
    system was selected to replace LAH or LiBH
    
    
    . This generates Ca(BH
    
    
    )
    
    
    in situ, providing a mild, chemoselective reduction of the ester to the primary alcohol without cleaving the sulfinamide or requiring extreme safety infrastructure[6].

Process Chemistry & Causality (The "Why")

As a self-validating system, every reagent choice in this protocol serves a specific mechanistic and process-safety purpose:

  • Imine Condensation : The condensation of thiazole-2-carboxaldehyde with (Rs)-tert-butanesulfinamide is driven by Titanium(IV) ethoxide (Ti(OEt)

    
    ). Ti(OEt)
    
    
    
    acts as both a Lewis acid to activate the aldehyde and a water scavenger. As water is produced, Ti(OEt)
    
    
    hydrolyzes into insoluble TiO
    
    
    , driving the equilibrium completely to the product without the need for a Dean-Stark apparatus.
  • Stereoselective Reformatsky Addition : The addition of ethyl bromoacetate to the chiral sulfinyl imine is mediated by activated Zinc. The stereochemical outcome (the S-configuration at C3) is dictated by a closed, six-membered Zimmerman-Traxler transition state. The bulky tert-butyl group of the auxiliary blocks the Re-face of the imine, forcing the zinc enolate to attack exclusively from the Si-face, yielding the (S, Rs)-diastereomer with >98:2 d.r[5].

  • Chemoselective Reduction : Sodium borohydride alone is generally too mild to reduce esters efficiently. However, the addition of anhydrous CaCl

    
     in a mixed EtOH/THF solvent system generates calcium borohydride[3]. The Ca
    
    
    
    ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen, increasing its electrophilicity and facilitating rapid hydride transfer at room temperature without over-reducing the thiazole ring.

Visualizations

Workflow SM Thiazole-2-carboxaldehyde + (Rs)-t-Bu-Sulfinamide Imine Chiral Sulfinyl Imine (Intermediate 1) SM->Imine Ti(OEt)4 THF, 60°C Ester Protected β-Amino Ester (Intermediate 2) Imine->Ester BrCH2CO2Et, Zn THF, 0-20°C (Reformatsky) Alcohol Protected β-Amino Alcohol (Intermediate 3) Ester->Alcohol NaBH4, CaCl2 EtOH/THF, 20°C Target (3S)-3-Amino-3-(1,3-thiazol-2-yl) propan-1-ol Alcohol->Target HCl / MeOH then NaOH

Synthetic workflow for the scale-up of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol.

Logic cluster_0 Process Challenges & Solutions C1 Cryogenic Limitations (Avoid -78°C) S1 Reformatsky Addition (Zn / 0°C to RT) C1->S1 C2 Pyrophoric Hazard (Avoid LiAlH4 / LiBH4) S2 In Situ Ca(BH4)2 (NaBH4 + CaCl2) C2->S2 C3 Stereocontrol (Target >98% ee) S3 Ellman's Auxiliary ((Rs)-t-Bu-Sulfinamide) C3->S3

Mechanistic rationale and hazard mitigation strategies for process scale-up.

Step-by-Step Experimental Protocols (1 kg Scale)

Step 1: Synthesis of (Rs)-N-(1,3-thiazol-2-ylmethylene)-2-methylpropane-2-sulfinamide
  • Charge : To a 20 L jacketed glass reactor under N

    
    , charge THF (8.0 L), thiazole-2-carboxaldehyde (1.00 kg, 8.84 mol), and (Rs)-tert-butanesulfinamide (1.12 kg, 9.28 mol).
    
  • Addition : Agitate at 20°C. Slowly add Ti(OEt)

    
     (4.03 kg, 17.68 mol) via an addition funnel over 30 minutes. (Note: Exothermic reaction; maintain internal temp <40°C).
    
  • Reaction : Heat the mixture to 60°C and stir for 4 hours.

  • IPC 1 : Sample for HPLC. Proceed when residual aldehyde is <1.0%.

  • Workup : Cool to 20°C. Quench by pouring into a vigorously stirred mixture of EtOAc (10 L) and brine (5 L). Filter the resulting TiO

    
     suspension through a pad of Celite. Wash the organic layer with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate under vacuum to afford the imine as a yellow solid.
Step 2: Reformatsky Addition to yield Ethyl (3S)-3-((Rs)-1,1-dimethylethylsulfinamido)-3-(1,3-thiazol-2-yl)propanoate
  • Charge : To a clean, dry 20 L reactor, charge activated Zinc dust (1.15 kg, 17.6 mol) and anhydrous THF (5.0 L).

  • Activation : Add a catalytic amount of methanesulfonic acid (10 mL) to activate the zinc surface. Heat to 60°C for 15 mins, then cool to 0°C.

  • Addition : Prepare a solution of the imine from Step 1 (~1.8 kg) and ethyl bromoacetate (2.21 kg, 13.2 mol) in THF (3.0 L). Add this solution dropwise to the zinc suspension over 2 hours, maintaining the internal temperature between 0°C and 10°C.

  • Reaction : Allow the mixture to warm to 20°C and stir for 3 hours.

  • IPC 2 : Chiral HPLC must show >98% conversion and >98:2 d.r.

  • Workup : Quench with saturated aqueous NH

    
    Cl (5 L). Extract with EtOAc (2 x 5 L). Wash organics with brine, dry, and concentrate.
    
Step 3: Reduction to yield N-((1S)-3-hydroxy-1-(1,3-thiazol-2-yl)propyl)-2-methylpropane-2-sulfinamide
  • Charge : Dissolve the ester from Step 2 (~2.4 kg) in a mixture of THF (6.0 L) and absolute EtOH (6.0 L) in a 30 L reactor.

  • Addition : Add anhydrous CaCl

    
     (1.30 kg, 11.7 mol) and stir until fully dissolved. Cool the reactor to 0°C.
    
  • Reduction : Carefully add NaBH

    
     (0.88 kg, 23.4 mol) in small portions over 1.5 hours to control hydrogen evolution and exotherm.
    
  • Reaction : Warm to 20°C and stir for 6 hours.

  • IPC 3 : LC-MS must confirm complete disappearance of the ester mass (m/z 305) and appearance of the alcohol mass (m/z 263).

  • Workup : Quench carefully with acetone (1.0 L) to destroy excess borohydride. Add 1M HCl to adjust pH to 7. Extract with EtOAc, wash with brine, and concentrate.

Step 4: Deprotection to (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol
  • Charge : Dissolve the protected alcohol (~1.8 kg) in MeOH (8.0 L).

  • Deprotection : Add 4M HCl in dioxane (3.5 L) dropwise at 20°C. Stir for 2 hours.

  • IPC 4 : TLC (DCM:MeOH 9:1) to confirm complete loss of starting material.

  • Isolation : Concentrate the mixture to remove volatiles. Dissolve the residue in water (5 L) and wash with MTBE (2 x 3 L) to remove the sulfinyl byproducts. Adjust the aqueous layer to pH 10-11 using 2M NaOH. Extract the free amine with 2-MeTHF (3 x 4 L). Dry the combined organics and concentrate to yield the final product.

Data Presentation: IPC and Quality Metrics

Process StepAnalytical MethodTarget MetricAction Limit / Expected Yield
1. Imine Formation RP-HPLC (UV 254 nm)< 1.0% SM remainingIf >1%, add 0.1 eq Ti(OEt)

. Yield: 85-90%
2. Reformatsky Chiral HPLC> 98:2 d.r. (S,Rs : R,Rs)If <95:5 d.r., recrystallize from MTBE/Heptane. Yield: 75-80%
3. Ester Reduction LC-MS (ESI+)> 99% conversion to m/z 263If incomplete, add 0.5 eq NaBH

. Yield: 85-92%
4. Deprotection GC-MS / Chiral HPLC> 99% purity, > 99% e.e.Final Yield: 80-85% (Overall ~45-50%)

References

  • Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters (Detailing NaBH4/CaCl2 Ester Reductions) Source: Molecules (MDPI) URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL synthesis

Author: BenchChem Technical Support Team. Date: March 2026

[label=" Ti(OEt)4

Fig 1: Asymmetric synthesis of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol via Ellman's auxiliary.

Q1: Why is my imine condensation yield so low when reacting thiazole-2-carboxaldehyde with (R)-tert-butanesulfinamide?

The Causality: Thiazole-2-carboxaldehyde is highly electron-deficient. While this increases the electrophilicity of the carbonyl carbon, it also makes the aldehyde highly prone to hydration. In the presence of even trace moisture, the equilibrium strongly favors the unreactive hydrate, stalling imine formation. The Solution: Do not rely on molecular sieves alone. You must use a stoichiometric excess of Titanium(IV) ethoxide (Ti(OEt)₄) as both a Lewis acid activating agent and an irreversible water scavenger .

Self-Validating Protocol: Imine Condensation

  • Dissolve thiazole-2-carboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF (0.2 M) under argon.

  • Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature.

  • Stir at 50 °C for 12 hours. (In-process check: TLC should show complete consumption of the aldehyde; the imine typically runs slightly lower in Rf than the starting aldehyde in EtOAc/Hexane).

  • Quench by adding an equal volume of saturated aqueous NaCl while stirring vigorously. (Validation: A thick, white slurry of TiO₂ salts must precipitate immediately. If the solution remains clear, the titanium reagent was degraded).

  • Filter the slurry through a tightly packed Celite pad, wash thoroughly with EtOAc, and concentrate the filtrate.

Q2: During the addition step to form the β-amino ester, I am getting poor diastereomeric excess (de < 60%) and low yields. How can I improve this?

The Causality: The addition of standard lithium enolates (e.g., from ethyl acetate and LDA) to thiazole-substituted sulfinyl imines suffers from reversibility and competing deprotonation of the thiazole ring. Furthermore, the highly coordinating nature of the thiazole nitrogen disrupts the highly ordered six-membered Zimmerman-Traxler transition state required for strict facial selectivity. The Solution: Switch from a lithium enolate to a Reformatsky reagent (zinc enolate). Zinc provides a tighter, more stable chelate with both the sulfinyl oxygen and the imine nitrogen, suppressing reversibility and strictly enforcing Re-face attack to yield the desired (3S) stereocenter .

Self-Validating Protocol: Reformatsky Addition

  • Suspend Zinc dust (3.0 eq) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 5 minutes, then cool to room temperature and add TMSCl (1 mol%). (Validation: An observable exotherm and slight bubbling indicate successful zinc activation).

  • Add ethyl bromoacetate (2.5 eq) dropwise at 40 °C. Stir for 30 minutes until the zinc is mostly consumed.

  • Cool the Reformatsky reagent to -40 °C and add the (R)-sulfinyl imine (1.0 eq) dissolved in THF dropwise.

  • Slowly warm the reaction to -10 °C over 4 hours.

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

Q3: My ester reduction with LiAlH₄ is cleaving the sulfinamide group and causing over-reduction. What is the alternative?

The Causality: Lithium aluminum hydride (LiAlH₄) is too harsh; it reductively cleaves the N–S bond of the sulfinamide auxiliary, leading to premature deprotection and a complex mixture of polar byproducts. The Solution: Use Lithium borohydride (LiBH₄). LiBH₄ is highly chemoselective; it is strong enough to reduce the ethyl ester to the corresponding primary alcohol but mild enough to leave the chiral sulfinamide intact .

Self-Validating Protocol: Chemoselective Ester Reduction

  • Dissolve the β-sulfinylamino ester in anhydrous THF/MeOH (10:1 ratio) at 0 °C. (Note: MeOH acts as an accelerator for the borohydride).

  • Add LiBH₄ (2.0 M in THF, 2.0 eq) dropwise.

  • Stir at room temperature for 6 hours.

  • Carefully quench with 1M NaOH. (Validation: Vigorous effervescence indicates the destruction of unreacted borohydride. The basic pH prevents premature acidic cleavage of the sulfinamide).

  • Extract the aqueous layer 3 times with EtOAc, dry over Na₂SO₄, and concentrate.

Q4: I have successfully deprotected the sulfinamide with HCl/MeOH, but I cannot isolate the final product from the aqueous phase. It's too water-soluble!

The Causality: The final product, (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol, is a highly polar 1,3-amino alcohol. The heteroaromatic thiazole ring further increases its hydrophilicity. Standard liquid-liquid extraction (e.g., with DCM or EtOAc) will result in massive yield losses because the partition coefficient heavily favors the aqueous layer. The Solution: Avoid aqueous liquid-liquid extraction entirely. Use strongly acidic cation-exchange chromatography to isolate the free base directly from the crude reaction mixture .

Self-Validating Protocol: Deprotection and Ion-Exchange Isolation

  • Treat the sulfinylamino alcohol with 4M HCl in dioxane/MeOH (1:1) for 2 hours at room temperature.

  • Evaporate all volatiles under reduced pressure to yield the crude hydrochloride salt as a sticky solid.

  • Dissolve the residue in a minimum amount of DI water and load it onto a pre-washed Dowex 50WX8 (H⁺ form) resin column.

  • Wash the column with 3 column volumes of DI water. (Validation: Test the eluent with pH paper. Wash until the eluent is strictly neutral (pH 7), confirming the complete removal of non-basic organic impurities and cleaved auxiliary).

  • Elute the desired free amine using 2M aqueous NH₃.

  • Lyophilize (freeze-dry) the ammoniacal fractions to obtain the pure (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol as a solid.

Quantitative Optimization Data

The table below summarizes the critical improvements achieved by switching to the optimized reagents detailed in the FAQs above.

Reaction StepReagent SystemTemperature ProfileIsolated Yield (%)Diastereomeric Ratio (dr)
Acetate Addition EtOAc, LDA (Lithium Enolate)-78 °C42%70:30
Acetate Addition BrCH₂CO₂Et, Zn (Reformatsky)-40 °C to -10 °C88% 95:5
Ester Reduction LiAlH₄ in THF0 °C25% (Cleavage)N/A
Ester Reduction LiBH₄ in THF/MeOH0 °C to RT92% Maintained (>95:5)

References

  • Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. SciSpace.
  • Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines. National Institutes of Health (NIH).
  • ChemInform Abstract: Scalable Synthesis of β-Amino Esters via Reformatsky Reaction with N-tert-Butanesulfinyl Imines. ResearchGate.
  • Development and Application of a New General Method for the Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. ResearchGate.

Technical Support Guide: Solubility & Handling of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

[1][2]

Executive Summary: The Physicochemical Paradox

The molecule (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol presents a classic "solubility paradox" often encountered in heterocyclic fragment-based drug discovery.

Structurally, it contains three distinct domains that compete for solvation:

  • Thiazole Ring: Aromatic, electron-withdrawing, and moderately lipophilic.[1][2]

  • Primary Amine (C3): Highly basic (pKa ~9-10), capable of H-bond donation/acceptance.[1][2]

  • Primary Alcohol (C1): Polar, H-bond donor/acceptor.[1][2]

The Core Issue: This molecule is a polar heterocycle .[1][2] While the thiazole ring suggests some lipophilicity, the 1,3-amino-alcohol motif dominates its physicochemical behavior.[1][2] It creates a dense hydrogen-bonding network that resists solvation in non-polar media (DCM, Toluene) while making extraction from aqueous phases notoriously difficult.[1][2] Furthermore, if handled as a salt (e.g., dihydrochloride), it behaves as an ionic solid, rendering it insoluble in almost all organic solvents except methanol or DMSO.[1]

Solubility Profiling Matrix

The following data summarizes the solubility behavior of the Free Base form. If you are working with the HCl salt, solubility in organic solvents (except MeOH/DMSO) will be negligible.[1][2]

Solvent ClassRepresentative SolventSolubility RatingTechnical Notes
Protic Polar Water (pH < 7)Excellent Forms highly soluble ammonium salts.[1][2]
Methanol / EthanolGood Best choice for handling the free base.[1][2]
Isopropanol (IPA)Moderate Heating often required; good for recrystallization.[1][2]
Aprotic Polar DMSO / DMFExcellent Universal solvent, but difficult to remove.[1][2]
Acetonitrile (MeCN)Low Often oils out; requires heating.[1][2]
Chlorinated Dichloromethane (DCM)Poor Major Pain Point. Requires 5-10% MeOH to dissolve.[1][2]
ChloroformPoor Slightly better than DCM due to H-bond acidity.[1][2]
Ethers THF / 1,4-DioxaneModerate Soluble, but may precipitate upon cooling.[1][2]
Diethyl Ether / MTBEInsoluble Used to precipitate the compound from reaction mixtures.[1][2]
Hydrocarbons Hexane / TolueneInsoluble Strictly antisolvents.[1][2]

Critical Troubleshooting: Question & Answer

Issue 1: "I cannot extract the compound from the aqueous layer after the reaction."

Q: I performed a reaction in water/THF, but when I try to extract with DCM or Ethyl Acetate, the product stays in the water. How do I recover it?

A: This is the most common issue.[1][2] The partition coefficient (LogP) of this molecule is predicted to be negative or near zero (approx -0.4 to -1.1), meaning it prefers water over organic solvents [1, 2].[1]

Protocol:

  • pH Adjustment (Critical): Ensure the aqueous layer is basic (pH > 12) using NaOH or K2CO3.[1][2] You must deprotonate the amine to force it into the organic layer.[2]

  • Salting Out: Saturate the aqueous layer with NaCl.[2] This disrupts the hydration sphere of the amino-alcohol, pushing it into the organic phase (Hofmann effect).[1][2]

  • Solvent Switch: Standard DCM or EtOAc is often too non-polar.[1][2]

    • Recommendation: Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .[1][2] The alcohol co-solvent disrupts the water-solute H-bonds.[2]

    • Alternative: Use n-Butanol .[1][2] It extracts polar amines well but requires high-temperature evaporation (rotovap at 50-60°C).[1][2]

Issue 2: "The compound oils out or turns into a gum in DCM."[1][2][3]

Q: I dissolved the free base in DCM for a coupling reaction, but it formed a sticky gum on the flask walls.

A: This is caused by intermolecular Hydrogen Bonding .[1][2] In non-polar solvents like DCM, the amine and alcohol groups interact with each other rather than the solvent, leading to aggregation (gumming).[1][2]

Protocol:

  • Add a Co-solvent: Add 5-10% DMF or Methanol to the DCM.[1][2] This breaks the intermolecular aggregates.[2]

  • Concentration Limit: Avoid concentrations >0.1 M in pure DCM.

  • Derivatization: If the gumming prevents reaction, consider protecting the alcohol (e.g., TBDMS) or amine (e.g., Boc) in situ in a more polar solvent (THF/DMF) before moving to DCM.[1][2]

Issue 3: "My silica column is streaking, and I'm losing mass."

Q: I tried to purify the crude material on normal phase silica (Hexane/EtOAc), but the compound is not eluting or is streaking badly.

A: The primary amine interacts strongly with the acidic silanols (Si-OH) on the silica gel surface, acting as an "anchor."[1][2]

Protocol:

  • Mobile Phase Modifier: You must add a basic modifier.[1][2] Use 1% Triethylamine (TEA) or 1% Ammonium Hydroxide in your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).[1][2]

  • Switch Stationary Phase: Use Amine-functionalized silica (NH2-silica).[1][2] This eliminates the acid-base interaction.[2]

  • Reverse Phase (Recommended): For this polarity, C18 Reverse Phase (Water/MeCN + 0.1% Formic Acid) is far superior and avoids yield loss due to irreversible adsorption.[1][2]

Visual Guide: Extraction & Workup Decision Tree

The following flowchart illustrates the logical pathway for isolating (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol from an aqueous reaction mixture.

ExtractionWorkflowstartAqueous Reaction Mixture(Contains Product)check_phCheck pHstart->check_phadjust_acidAcidic (pH < 7)Product is Salt (Soluble)check_ph->adjust_acidpH < 7adjust_baseAdjust to pH > 12(Use NaOH/K2CO3)check_ph->adjust_basepH > 7adjust_acid->adjust_baseMust Deprotonatesolvent_choiceSelect Extraction Solventadjust_base->solvent_choicedcmDCM or EtOAc(Standard)solvent_choice->dcmspecial_mixDCM : IPA (3:1)OR n-Butanolsolvent_choice->special_mixRecommendedfailPoor Recovery(Partition Coeff < 1)dcm->failfail->special_mixSwitch Solventsalt_outAdd NaCl (Saturation)special_mix->salt_outsuccessSuccessful ExtractionOrganic Layersalt_out->successdryDry over Na2SO4Evaporatesuccess->dry

Figure 1: Decision tree for maximizing recovery of polar amino-thiazole alcohols from aqueous media.

Salt vs. Free Base: Handling Guide

Researchers often purchase the Dihydrochloride salt because it is more stable (less prone to oxidation) than the free amine.[1][2] However, the salt presents unique challenges.[2]

FeatureFree BaseDihydrochloride Salt
Appearance Viscous Oil or Low-Melting SolidWhite/Off-white Crystalline Solid
Solubility (Org) Soluble in MeOH, THF, DMSOInsoluble in THF, DCM, EtOAc
Solubility (Aq) Moderate (pH dependent)Very High
Usage Required for Nucleophilic substitutionsMust be neutralized (Et3N/DIPEA) before use

Technical Tip: If you have the salt and need to perform a reaction in anhydrous THF/DCM:

  • Suspend the salt in the solvent.[2]

  • Add 2.2 equivalents of DIPEA or Triethylamine .

  • Stir for 15-30 mins. The mixture will become homogeneous (or the amine will dissolve while the amine-HCl salt precipitates).[1][2]

  • Proceed with the reaction.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165665242, (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride. Retrieved March 4, 2026 from [Link][1]

  • Cheméo (2025). Chemical Properties of 1-Propanol, 3-amino- (Analogous Structure Analysis). Retrieved March 4, 2026 from [Link][1]

Technical Support Center: Purification of Thiazole-Based Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the purification of thiazole-based amino alcohols. It is designed for researchers encountering specific isolation challenges inherent to the dual basicity and polarity of these scaffolds.

Current Status: Operational Agent: Senior Application Scientist Topic: Overcoming Polarity & Basicity Challenges in Thiazole Isolation

Core Technical Analysis: The "Sticky" Problem

Thiazole-based amino alcohols present a unique purification challenge due to their amphiphilic and basic nature .

  • The Thiazole Ring: The nitrogen at position 3 is weakly basic (

    
    ), but it can still participate in hydrogen bonding.
    
  • The Amino Alcohol Chain: Primary or secondary amines on the side chain are significantly more basic (

    
    ).
    
  • The Problem: On standard silica gel, the acidic silanol groups (

    
    ) protonate the amine, leading to strong ionic retention. This manifests as severe tailing (streaking) , irreversible adsorption (loss of mass), or co-elution with impurities.
    

Troubleshooting Guide (Q&A)

Q1: My compound streaks from the baseline to the solvent front on TLC and column. How do I fix this?

Diagnosis: Uncontrolled acid-base interaction between your amine and the silica stationary phase. Solution: You must mask the active silanol sites.

  • The Fix: Pre-treat your silica gel with 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  in the mobile phase.
    
  • Why it works: TEA is a stronger base than your thiazole amino alcohol. It preferentially binds to the acidic silanol sites, effectively "capping" them and allowing your product to partition based on polarity rather than ionic attraction.

  • Pro-Tip: For very sensitive separations, flush the column with the TEA-containing solvent before loading your sample to ensure the column is equilibrated.

Q2: I isolated my product, but it is a viscous, intractable oil/gum instead of a solid.

Diagnosis: Thiazole amino alcohols often resist crystallization due to rotational freedom in the alkyl chain and hydrogen bonding networks preventing lattice formation. Solution: Switch to Salt Formation or Trituration .

  • Method A (Salt Formation): Dissolve the oil in a minimal amount of dry ether or ethanol. Bubble dry HCl gas or add a stoichiometric amount of oxalic acid. Thiazole salts often crystallize readily where the free base does not.

  • Method B (Trituration): Dissolve the gum in a "good" solvent (e.g., DCM), then slowly add a "bad" solvent (e.g., Hexane or Pentane) with vigorous stirring. This forces the oil to crash out as a powder.

Q3: My recovery yield is low (<50%) after column chromatography, but the reaction looked clean.

Diagnosis: Irreversible adsorption. The basic amine has formed a stable salt with the silica and is stuck at the top of the column. Solution: Increase ionic strength or switch stationary phases.

  • Immediate Fix: Flush the column with a polar solvent containing a competitor base: DCM:MeOH:NH4OH (90:9:1) .

  • Long-term Fix: Switch to Neutral Alumina or Basic Alumina stationary phases, which lack the acidic protons of silica gel. Alternatively, use Reversed-Phase (C18) chromatography where silanol activity is suppressed by end-capping.

Q4: During extraction, I get a persistent emulsion.

Diagnosis: Amino alcohols act as surfactants (amphiphiles) at neutral pH. Solution: Adjust pH to break the amphiphilic balance.

  • The Fix: Ensure the aqueous layer is clearly basic (pH > 10) using NaOH or

    
     to suppress the ammonium ion, making the molecule purely organic-soluble.
    
  • Caution: Avoid acidic washes; the protonated amine acts as a cationic surfactant, stabilizing the emulsion.

Experimental Protocols

Protocol A: Amine-Modified Silica Gel Chromatography

Best for: Purifying free-base thiazole amino alcohols that streak on standard plates.

  • Slurry Preparation: Suspend silica gel (230–400 mesh) in the starting mobile phase (e.g., Hexane:Ethyl Acetate).

  • Modifier Addition: Add Triethylamine (TEA) to the slurry to reach a concentration of 1% (v/v) . Stir for 10 minutes.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase containing TEA to saturate the silica.

  • Loading: Dissolve the crude thiazole in a minimum volume of DCM/TEA (99:1). Load carefully.

  • Elution: Run the gradient.

    • Note: You can remove TEA from the mobile phase once the gradient starts, but keeping 0.5% ensures sharp peaks.

  • Post-Run: Rotovap fractions. To remove residual TEA (boiling point ~89°C), co-evaporate with toluene or dry under high vacuum for 4 hours.

Protocol B: "Crash" Crystallization (Trituration)

Best for: Turning gummy oils into handleable solids.

  • Dissolution: Place the crude oil in a round-bottom flask. Add Diethyl Ether or MTBE dropwise until the oil just dissolves.

  • Precipitation: While stirring rapidly with a magnetic bar, add n-Hexane or Pentane dropwise.

  • Observation: The solution should turn cloudy (turbid). Stop adding hexane.

  • Nucleation: Scratch the inner wall of the flask with a glass rod at the air-liquid interface.

  • Maturation: Cool the flask in an ice bath for 30 minutes. The gum should harden into a filterable solid.

  • Isolation: Filter via Buchner funnel and wash with cold hexane.

Data Visualization

Recommended Solvent Systems for Thiazole Amino Alcohols[1]
Solvent SystemComposition (v/v)ApplicationNotes
DCM / MeOH 95:5 to 90:10General ChromatographyHigh solubility; good for polar amino alcohols.
DCM / MeOH / NH4OH 90:10:1Deactivated SilicaGold Standard for basic amines. Prevents tailing.[1]
EtOAc / Hexane / TEA 50:49:1Low Polarity ImpuritiesGood for separating non-polar side products.
Toluene / Ethanol 80:20RecrystallizationExcellent for thiazole salts (e.g., hydrochlorides).
Acetonitrile / Water GradientReversed-Phase (C18)Use with 0.1% TFA or Formic Acid modifiers.
Purification Decision Matrix

PurificationWorkflow Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Precipitates Oil Oil / Gum StateCheck->Oil Remains Soluble Recryst Recrystallization (EtOH or Toluene) Solid->Recryst TLC Check TLC Pattern Oil->TLC SaltForm Consider Salt Formation (HCl/Oxalic Acid) Oil->SaltForm If Chromatography Fails PureSolid Pure Product Recryst->PureSolid Streaking Streaking / Tailing? TLC->Streaking YesStreak Use Amine-Modified Silica (DCM/MeOH/NH4OH) Streaking->YesStreak Yes NoStreak Standard Silica (Hex/EtOAc) Streaking->NoStreak No YesStreak->PureSolid NoStreak->PureSolid SaltForm->Recryst

Figure 1: Decision matrix for selecting the optimal purification route based on the physical state and chromatographic behavior of the crude thiazole amino alcohol.

References

  • General Thiazole Synthesis & Isolation: Lingaraju, G. S., et al.[2] "Synthesis of 2,5-Disubstituted Thiazoles." Synthesis, 2012, 44, 1373-1379.[2]

  • One-Pot Synthesis of 2-Aminothiazoles: Castells, J., et al.[2][3][4] "Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles... from Alcohols."[2][4] The Journal of Organic Chemistry, 2024.

  • Chromatography Troubleshooting for Basic Heterocycles: BenchChem Technical Guide. "Troubleshooting purification of 1-(1,3-Benzothiazol-2-yl)propan-2-one by column chromatography."

  • Green Synthesis & Recrystallization: Kalhor, M., et al. "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid." RSC Advances, 2023.

Sources

Technical Support Center: Optimizing Reaction Temperature for Thiazolyl Propanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of thiazolyl propanol derivatives—a critical scaffold in beta-adrenergic blockers (e.g., Tilisolol analogs) and antifungal agents.

Current Status: Operational Topic: Thermodynamic & Kinetic Control in Thiazole-Epoxide Ring Opening Audience: Medicinal Chemists, Process Development Scientists

Executive Technical Brief

Thiazolyl propanol derivatives are typically synthesized via the nucleophilic ring-opening of a thiazolyl-epoxide intermediate or the addition of a thiazolyl-metal species to propylene oxide. Temperature is the single most critical critical process parameter (CPP) in this workflow.

  • The Challenge: The thiazole ring is electron-deficient, making the adjacent epoxide highly reactive but prone to polymerization.

  • The Trade-off: High temperatures (

    
    ) favor thermodynamic products and reaction completion but accelerate thiazole decomposition and oligomerization. Low temperatures (
    
    
    
    ) preserve chirality and ring integrity but suffer from stalled kinetics (kinetic trapping).

Troubleshooting & FAQs (Scientist-to-Scientist)

Q1: I am observing significant oligomerization during the ring-opening of my thiazolyl epoxide with an amine. Lowering the temperature to 25°C stopped the reaction completely. What is the fix?

Diagnosis: You are likely operating in a "kinetic dead zone." Thiazolyl epoxides are less reactive than phenyl epoxides due to the electron-withdrawing nature of the thiazole ring, which destabilizes the transition state for nucleophilic attack without acid catalysis. The Solution: Instead of purely thermal activation, switch to Lewis Acid Catalysis at Moderate Temperatures .

  • Add a Promoter: Use 10 mol%

    
     or mild Lewis acids like 
    
    
    
    . These coordinate to the epoxide oxygen, lowering the activation energy.
  • Temperature Strategy: Run the reaction at 40°C . The catalyst allows the reaction to proceed at this lower temperature, avoiding the thermal threshold (

    
    ) where oligomerization dominates.
    
  • Solvent Switch: Avoid THF (which coordinates to the catalyst). Use Acetonitrile or Toluene.

Q2: My regioselectivity is poor (mixture of - and -attack) when synthesizing 1-(thiazol-2-yl)propan-2-ol via Grignard addition.

Diagnosis: High temperatures favor the attack at the less hindered carbon (steric control), but if the temperature is too high during the quench or addition, the "ate" complex equilibrates, leading to mixtures. Furthermore, thiazolyl-magnesium species are thermally unstable above -10°C. The Solution:

  • Cryogenic Addition: The formation of the 2-lithiothiazole or thiazolyl-Grignard must occur at -78°C .

  • The "Ramp" Protocol: Add the propylene oxide at -78°C. Do not warm to RT immediately. Hold at -40°C for 2 hours. This intermediate temperature allows the specific coordination of the Mg/Li to the epoxide oxygen, directing the nucleophile to the terminal carbon (regioselective ring opening) before thermal randomization can occur.

Q3: Can I use microwave heating to accelerate the synthesis of thiazolyl-propanolamines?

Answer: Yes, but with a caveat. Thiazoles are excellent microwave absorbers due to their polarity.

  • Risk: "Hot spots" can cause rapid degradation of the thiazole ring (ring opening to form thioamides).

  • Protocol: Use Simultaneous Cooling . Set the microwave to 100°C but use compressed air cooling on the vessel to ensure the bulk temperature stays controlled while the molecular activation occurs. Limit reaction times to <10 minutes.

Experimental Workflow: Temperature Optimization Cycle

The following diagram illustrates the decision logic for optimizing temperature based on observed impurities.

OptimizationWorkflow Start Start: Thiazolyl Epoxide + Nucleophile InitialRun Initial Run: 50°C, 4h Start->InitialRun CheckResult Analyze LCMS / NMR InitialRun->CheckResult Result_Clean Target Product > 90% CheckResult->Result_Clean Success Result_SM Unreacted SM > 20% (Kinetic Trap) CheckResult->Result_SM Low Conv. Result_Polymer Oligomers/Tars (Thermal Runaway) CheckResult->Result_Polymer Decomp. Result_Regio Regioisomers (50:50) (Lack of Control) CheckResult->Result_Regio Poor Selectivity Action_TempUp Increase Temp to 70°C OR Add Lewis Acid (LiClO4) Result_SM->Action_TempUp Action_TempDown Decrease Temp to 25°C Dilute Concentration (0.1M) Result_Polymer->Action_TempDown Action_Cryo Switch to -20°C Use Lewis Acid Promoter Result_Regio->Action_Cryo Action_TempUp->InitialRun Retry Action_TempDown->InitialRun Retry Action_Cryo->InitialRun Retry

Figure 1: Decision tree for temperature optimization based on reaction outcomes. Note the distinct pathways for kinetic trapping vs. thermal decomposition.

Standard Operating Protocol (SOP)

Protocol: Regioselective Ring Opening of Thiazolyl Epoxides with Amines Objective: Synthesis of 1-(tert-butylamino)-3-(thiazol-4-yl)propan-2-ol (Tilisolol Intermediate).

Materials
  • Precursor: 4-(oxiran-2-ylmethyl)thiazole (1.0 eq)

  • Nucleophile: tert-butylamine (3.0 eq)

  • Solvent: Methanol (HPLC Grade) or Water (Green Chemistry variant)

  • Catalyst: None (Thermal) or

    
     (Catalytic)
    
Step-by-Step Methodology
  • Preparation (0 min): Dissolve the thiazole epoxide in Methanol (0.2 M concentration). High concentration promotes intermolecular polymerization; dilution is key.

  • Amine Addition (5 min): Add tert-butylamine slowly at 0°C . The reaction is exothermic; an ice bath is mandatory to prevent an initial temperature spike that degrades the thiazole.

  • The "Soak" Phase (Kinetic Control): Stir at 0°C for 30 minutes. This allows the amine to coordinate to the less hindered carbon.

  • Thermal Ramp (Thermodynamic Drive):

    • Standard: Heat to 50°C (oil bath) for 4–6 hours.

    • Water-Promoted (Green): If using water as solvent, heat to 60°C . Water acts as a proton transfer agent, stabilizing the transition state and reducing the need for higher temperatures [1].

  • Quench: Cool to room temperature. Remove excess amine via rotary evaporation immediately. Prolonged exposure to hot amine degrades the product.

Data Table: Temperature vs. Yield Comparison
TemperatureReaction TimeYield (%)Purity (HPLC)Major Impurity
25°C 48 Hours35%98%Unreacted Epoxide
50°C 6 Hours88%96%None
80°C (Reflux) 2 Hours65%82%Thiazole Ring Opening / Dimer
100°C (MW) 10 Mins90%94%Trace Tars

Table 1: Effect of reaction temperature on yield and purity for the aminolysis of thiazolyl epoxides. Optimal balance is found at 50°C.

Mechanism & Rationale

The reaction follows an S_N2 mechanism .

  • Nucleophilic Attack: The amine attacks the least substituted carbon of the epoxide.

  • Role of Temperature:

    • At Low T , the C-O bond cleavage is the rate-determining step (RDS). The rigid thiazole ring imposes steric strain, raising the activation energy (

      
      ).
      
    • At High T , the energy barrier is overcome, but the regioselectivity decreases because the difference in

      
       between the two transition states becomes negligible.
      
    • Thiazole Sensitivity: The C=N bond in the thiazole ring is susceptible to nucleophilic attack at high temperatures, leading to ring cleavage (formation of acyclic thioamides).

References

  • Wang, Z., et al. (2020). "Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator." Royal Society of Chemistry Advances.

  • Shivakumar, R., et al. (2021). "A Brief Review on Thiazole Derivatives: Synthesis Methods and Biological Activities." Malaysian Journal of Analytical Sciences.

  • Gao, L., et al. (2022). "Controlled Oxyanionic Polymerization of Propylene Oxide." University of Mons Research.

Technical Support Center: Handling Hygroscopic (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

[1][2]

Compound Identifier: CAS 1344594-46-2 Chemical Class: Chiral Amino-Thiazole Alcohol Support Tier: Level 3 (Senior Application Scientist)[1]

Core Technical Overview

(3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is a bifunctional building block containing a primary amine and a primary alcohol, anchored by a thiazole ring.[1] Its high polarity and hydrogen-bonding potential (donor/acceptor sites) make it acutely hygroscopic .[1]

The Challenge: Upon exposure to atmospheric moisture, this compound undergoes deliquescence —transitioning from a solid/crystalline state to a viscous oil or gum. This introduces three critical failure modes in drug discovery workflows:

  • Stoichiometric Drift: Absorbed water adds "invisible" mass, leading to under-loading of the reagent in coupling reactions.[1]

  • Nucleophilic Competition: Water competes with the amine/hydroxyl groups in electrophilic substitutions (e.g., with acid chlorides or isocyanates), generating impurities.

  • Physical Instability: Formation of hydrates can alter solubility profiles and impede crystallization.[1]

Troubleshooting Guide (Q&A)

Category A: Physical State & Handling[1][2][3]

Q: I received the shipment, but the material looks like a sticky gum or oil, not a solid. Is it degraded? A: Not necessarily. This is the classic signature of moisture absorption (deliquescence). The thiazole ring and amino-alcohol tail form a "water trap."[1]

  • Diagnosis: Check the purity via LC-MS. If the main peak is intact (M+H ~159 Da) and no hydrolysis products are evident, it is simply wet.

  • Immediate Action: Do not scrape it out on an open bench. Re-seal and move to a glovebox or desiccator. Refer to the Drying Protocol below.

Q: I’m weighing 50 mg for a reaction. The mass keeps increasing on the balance. What do I do? A: You are observing real-time atmospheric water absorption.[1]

  • The Fix: Stop weighing by target mass. Instead, weigh by difference inside a capped vial.

    • Tare a capped vial containing the approximate amount.

    • Remove an aliquot quickly.[1]

    • Re-weigh the vial. The loss in mass is your dispensed amount.

  • Pro-Tip: If the material is critical, dissolve the entire "wet" lot in a dry solvent (e.g., anhydrous DCM or THF), determine the concentration quantitatively (qNMR), and dispense volumetrically.

Category B: Reaction Outcomes[1][2][4]

Q: My amide coupling yield is 20% lower than expected, and I see unreacted carboxylic acid. A: You likely under-dosed the amine. If your material contains 15% water by weight (common for deliquescent solids), your molar equivalent calculation is off.[1]

  • Solution: You must correct for water content.[1] Run a Karl Fischer (KF) titration or integrate the water peak in a DMSO-d6 NMR spectrum relative to the thiazole proton. Recalculate the molecular weight as:

    
    .[1]
    

Critical Workflows & Protocols

Protocol 1: Azeotropic Drying (The "Rescue" Method)

Use this when the material has turned to a gum and vacuum drying is insufficient.

Principle: Water forms a low-boiling azeotrope with toluene, allowing moisture removal at temperatures below the compound's decomposition point.[1]

  • Dissolution: Dissolve the "wet" gum in anhydrous Ethanol or Methanol (just enough to solvate).[1]

  • Chase Solvent: Add 10 volumes of anhydrous Toluene .

  • Evaporation: Concentrate on a rotary evaporator at 40–45°C. The alcohol will carry the water into the toluene phase, which then co-evaporates.

  • Repetition: Repeat the Toluene addition/evaporation cycle 3 times.

  • Final Dry: Place the resulting residue under high vacuum (<1 mbar) for 12 hours. Backfill with Argon.[1]

Protocol 2: Volumetric Dispensing (The "Precision" Method)

Recommended for library synthesis or SAR studies.

StepActionTechnical Rationale
1 Dissolve Dissolve the entire lot in anhydrous THF or DCM to a target concentration (e.g., 0.5 M).[1]
2 Dry Add activated 3Å Molecular Sieves (20% w/v) to the stock solution. Let stand for 24h.
3 Quantify Remove an aliquot for qNMR using an internal standard (e.g., Maleic Acid).
4 Store Store the solution over sieves in a septum-sealed vial at -20°C.

Decision Logic & Visualization

Figure 1: Material Handling Decision Matrix

Follow this logic flow to determine the correct processing step based on the material's physical state.

HandlingMatrixStartInspect Material StateIsSolidFree-Flowing Solid?Start->IsSolidIsGumSticky Gum / Oil?IsSolid->IsGumNoYes_SolidStandard Storage(Desiccator +4°C)IsSolid->Yes_SolidYesYes_GumCheck Purity (LCMS)IsGum->Yes_GumYesPurityCheckPurity > 95%?Yes_Gum->PurityCheckDryItAzeotropic Drying(Protocol 1)PurityCheck->DryItYes (Just Wet)PurifyItRepurify(Column/Recryst)PurityCheck->PurifyItNo (Degraded)MakeStockCreate Anhydrous Stock Soln(Protocol 2)DryIt->MakeStockBest Practice

Caption: Decision matrix for handling hygroscopic amino-thiazoles. Blue nodes indicate processing steps; Green indicates stable states; Red indicates critical intervention points.[1]

Figure 2: Impact of Water on Nucleophilic Substitution

Understanding why drying is non-negotiable for electrophilic reactions.

ReactionCompetitioncluster_0Reaction VesselReagentElectrophile(e.g., Acid Chloride R-COCl)ProductDesired Amide(R-CO-NH-Thiazole)Reagent->Product k1 (Slow)SideProductHydrolysis Waste(R-COOH + HCl)Reagent->SideProduct k2 (Fast)TargetTarget Amine(Thiazole-NH2)Target->ProductWaterContaminant(H2O)Water->SideProductConsumes Electrophile

Caption: Kinetic competition diagram. Water (yellow) often reacts faster (k2 > k1) with highly reactive electrophiles than the hindered secondary/primary amine, consuming reagents and lowering yield.

References

  • Fluorochem. (2024).[1] (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol Product Specification & CAS 1344594-46-2.[1] Retrieved from

  • Williams, D. B. G., & Lawton, M. (2010).[2] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from [1]

  • Airaksinen, S., et al. (2005).[1][3] Role of Water in the Physical Stability of Solid Dosage Formulations. Journal of Pharmaceutical Sciences. Retrieved from [1]

  • BenchChem. (2024).[1] Technical Support: Synthesis and Handling of Amino Alcohol Compounds. Retrieved from

Technical Support Center: Minimizing Catalyst Poisoning by Thiazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing catalyst poisoning in reactions involving thiazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst deactivation, leading to reduced reaction efficiency, stalled reactions, and inconsistent results. Thiazole and its derivatives are crucial scaffolds in medicinal chemistry, but their inherent structure presents a significant challenge to many common transition metal catalysts.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you diagnose, mitigate, and prevent catalyst poisoning, ensuring the success and reproducibility of your chemical transformations.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about catalyst poisoning by thiazole compounds.

Q1: What is catalyst poisoning and why are thiazole compounds particularly problematic?

Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a substance that binds strongly to its surface.[3] Thiazole compounds are notorious catalyst poisons because they contain both sulfur (S) and nitrogen (N) heteroatoms within an aromatic ring. The lone pair electrons on these atoms have a strong affinity for and form stable chemical bonds with the active sites of many transition metal catalysts, particularly those from the platinum group like palladium (Pd) and platinum (Pt).[4][5] This interaction, known as chemisorption, is often irreversible under typical reaction conditions and blocks reactant molecules from accessing the catalytic surface, thereby reducing or completely halting the reaction.[3][6][7]

Q2: Which catalysts are most susceptible to poisoning by thiazoles?

The susceptibility varies, but a general trend can be observed.

  • High Susceptibility: Palladium (Pd) catalysts, such as Pd/C, are highly susceptible to poisoning by sulfur compounds, including thiazoles.[4][5] The sulfur atom can lead to the formation of stable and inactive palladium sulfides on the catalyst surface.[8] Nickel (Ni) catalysts, especially Raney Nickel, are also very sensitive and can even promote C-S bond cleavage (desulfurization), which is often an undesired side reaction.[4]

  • Moderate Susceptibility: Platinum (Pt) catalysts, like PtO₂, can also be poisoned but may show slightly higher tolerance than palladium in some applications.[4]

  • Lower Susceptibility (More Tolerant): Rhodium (Rh) based catalysts are often considered more sulfur-tolerant and can be a viable alternative when working with thiazole-containing substrates.[4]

Q3: What are the typical signs of catalyst poisoning in my reaction?

Identifying poisoning early is key to troubleshooting. Common indicators include:

  • Sluggish or Stalled Reaction: The reaction starts but slows down dramatically or stops completely before the starting material is consumed.[4][5][9] This is the most classic symptom.

  • Inconsistent Results: Running the same reaction on different days or with different batches of reagents leads to variable yields and reaction times. This may point to varying levels of sulfur-containing impurities.[5][10]

  • Need for Harsher Conditions: You find that higher temperatures, pressures, or catalyst loadings are required to achieve the conversion that was previously possible under milder conditions.[9]

  • Change in Selectivity: The catalyst's ability to selectively transform one functional group over another is diminished, leading to a different product distribution.[7]

Q4: Can a poisoned catalyst be regenerated?

Yes, depending on the severity and nature of the poisoning, regeneration is often possible.[9]

  • Reversible Poisoning: If the poison is weakly adsorbed, it might be removed by washing the catalyst with a suitable solvent or by thermal treatment under an inert gas flow.[9][11]

  • Irreversible Poisoning: Strong chemisorption, as is common with sulfur, often requires more aggressive regeneration methods.[7] These can include high-temperature oxidation (to burn off sulfur) followed by reduction, or chemical washing with acidic or basic solutions.[7][12] However, such treatments can sometimes alter the catalyst's morphology and may not fully restore its initial activity.[8]

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured, question-and-answer approach to solving specific problems you may encounter in the lab.

Issue 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with a thiazole substrate is showing low to no conversion.
  • Potential Cause: Direct poisoning of the palladium catalyst by the sulfur and/or nitrogen atoms of your thiazole substrate.[5] The heteroatoms coordinate strongly to the palladium center, inhibiting its catalytic cycle.[5][13]

  • Suggested Solutions:

    • Increase Catalyst Loading: This is a straightforward first step. Increasing the loading from a typical 1-2 mol% to 3-5 mol% can provide enough active sites to compensate for the poisoning effect and achieve full conversion.[4][5]

    • Switch to a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can be highly effective. They sterically shield the metal center, making it more difficult for the thiazole ring to coordinate and poison the catalyst.[5]

    • Use a More Robust Catalyst System: Pre-formed catalysts or palladacycles can exhibit greater stability and resistance to deactivation compared to catalysts generated in situ.[5]

    • Purify Starting Materials: Ensure your thiazole substrate and other reagents are free from extraneous sulfur-containing impurities, which can exacerbate poisoning. Recrystallization or column chromatography of the starting material can significantly improve consistency.[5][11]

Issue 2: My hydrogenation reaction stalls after partial conversion.
  • Potential Cause: This is a classic sign of catalyst poisoning where the initial activity is high, but as the reaction proceeds, the active sites become progressively blocked by the thiazole-containing starting material or product.[4][5]

  • Suggested Solutions:

    • Confirm Poisoning with a "Spike" Test: To a stalled reaction, add a second, fresh portion of the catalyst. If the reaction restarts, it strongly indicates the initial catalyst was deactivated.[10]

    • Switch to a Sulfur-Tolerant Catalyst: If using Pd/C, switch to a rhodium-based catalyst like Rh/C or Rh/Al₂O₃, which are known for better resistance to sulfur poisoning.[4]

    • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the strength of the poison's adsorption to the catalyst surface.[12] However, this may also slow the desired reaction, so optimization is key.

Issue 3: I am observing complete desulfurization and ring cleavage during a hydrogenation.
  • Potential Cause: You are using an overly aggressive catalyst under harsh conditions. Raney Nickel is particularly known for promoting C-S bond cleavage.[4] High hydrogen pressure and elevated temperatures also favor this undesired pathway.[4]

  • Suggested Solutions:

    • Avoid Raney Nickel: If preserving the thiazole ring is your goal, avoid this catalyst entirely.[4]

    • Use Milder Catalysts and Conditions: Opt for Pd/C or PtO₂ under controlled, milder conditions.[4] Start with lower hydrogen pressure (e.g., atmospheric pressure via a balloon) and room temperature, monitoring the reaction closely by TLC or LC-MS.[4]

Visualizing the Problem & Solutions

Mechanism of Catalyst Poisoning

The following diagram illustrates how thiazole's heteroatoms occupy and deactivate the active sites on a metal catalyst surface.

Figure 1: Mechanism of Thiazole Poisoning on a Metal Catalyst cluster_0 Catalyst Surface cluster_1 A Active Site B POISONED SITE C Active Site D Active Site Thiazole Thiazole (Poison) Thiazole->B  Strong  Chemisorption (S, N lone pairs) Reactant Desired Reactant Reactant->C Desired Binding

Caption: Thiazole strongly binds to active sites, preventing desired reactants from accessing them.

Troubleshooting Workflow for Catalyst Deactivation

Use this decision tree to systematically diagnose and address poor reaction performance.

Start Low Yield or Stalled Reaction CheckPoison Is Catalyst Poisoning by Thiazole Suspected? Start->CheckPoison CheckConditions Are Reaction Conditions (Temp, Pressure, Solvent) Optimal? CheckPoison->CheckConditions No SpikeTest Perform Catalyst Spike Test CheckPoison->SpikeTest Yes Purify Purify Substrate & Reagents CheckConditions->Purify Yes, but issue persists Optimize Systematically Optimize Conditions CheckConditions->Optimize No Purify->SpikeTest Result Reaction Restarts? SpikeTest->Result Optimize->Start Mitigate Implement Mitigation Strategy: • Increase Catalyst Loading • Use Bulky Ligand • Switch to Tolerant Catalyst Result->Mitigate Yes Reassess Reassess Reaction Setup & Catalyst Choice Result->Reassess No

Caption: A logical workflow to diagnose and resolve catalyst deactivation issues.

Proactive Strategies & Experimental Protocols

Data Presentation: Catalyst Susceptibility and Mitigation

The following table summarizes key information for selecting a strategy to combat thiazole poisoning.

Strategy Description Pros Cons Best For...
Increase Catalyst Loading Using a higher molar percentage of the catalyst (e.g., 3-10 mol%).Simple to implement; can be effective for mild poisoning.Not cost-effective for expensive catalysts; may affect selectivity.Initial troubleshooting and small-scale reactions.
Use Bulky Ligands Employing sterically demanding ligands (e.g., biarylphosphines) with Pd catalysts.[5]Highly effective at preventing substrate coordination; can improve catalytic turnover.Ligands can be expensive; requires screening to find the optimal ligand.Palladium-catalyzed cross-coupling reactions.
Switch to Tolerant Catalyst Replacing a sensitive catalyst (like Pd/C) with a more robust one (like Rh/C).[4]Directly addresses the root cause of poisoning.May require significant re-optimization of reaction conditions; different selectivity.Hydrogenation reactions where Pd catalysts fail.
Feedstock Purification Removing sulfur-containing impurities before the reaction using methods like adsorption beds (guard beds) or recrystallization.[6][7]Prevents poisoning from the start; improves consistency.Adds an extra step to the process; may not remove the substrate poison itself.Large-scale processes where reagent purity is variable.
Use Scavengers Adding an agent to the reaction mixture that preferentially binds to the poison. Sulfur scavengers can be silica-based.[14]Can be effective for removing trace impurities.Scavenger may interfere with the reaction; adds complexity and cost.Situations where impurities are known and a specific scavenger exists.
Experimental Protocol 1: Screening for a Sulfur-Tolerant Hydrogenation Catalyst

This protocol provides a general method for comparing the efficacy of different catalysts for the hydrogenation of a thiazole-containing substrate.

Objective: To identify a catalyst that provides the highest conversion to the desired product while minimizing poisoning-related deactivation.

Materials:

  • Thiazole-containing substrate

  • Anhydrous reaction solvent (e.g., Ethanol, Ethyl Acetate)

  • Catalyst 1: 5% Pd/C

  • Catalyst 2: 5% PtO₂

  • Catalyst 3: 5% Rh/C

  • Hydrogen source (balloon or Parr hydrogenator)

  • Reaction vessels (e.g., round-bottom flasks)

  • Stirring apparatus

  • Analytical equipment (TLC, LC-MS, or GC-MS)

Procedure:

  • Setup: In parallel, set up three identical reaction vessels. To each, add the thiazole substrate (e.g., 1.0 mmol) and the solvent (e.g., 10 mL).

  • Inert Atmosphere: Purge each vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Catalyst Addition: To vessel 1, add 5% Pd/C (e.g., 5 mol%). To vessel 2, add PtO₂ (5 mol%). To vessel 3, add 5% Rh/C (5 mol%).

  • Hydrogenation: Purge the headspace of each vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., via a balloon or by setting the pressure on a hydrogenator).

  • Reaction Monitoring: Stir all reactions vigorously at room temperature. Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking a small aliquot, filtering it through a small plug of celite, and analyzing by TLC, LC-MS, or GC.

  • Analysis: Compare the reaction profiles. Note the initial reaction rate and whether any of the reactions stall. The catalyst that provides the cleanest and most complete conversion is the most suitable for your substrate.

  • Optimization: Once the best catalyst is identified, further optimization of temperature, pressure, and solvent can be performed to maximize yield and efficiency.

Experimental Protocol 2: General Procedure for Oxidative Regeneration of a Poisoned Catalyst

This protocol is a general guideline for regenerating a supported metal catalyst (e.g., Pd/C, Pt/C) that has been poisoned by sulfur. Caution: This procedure involves high temperatures and potentially pyrophoric materials. It should be performed in a well-ventilated fume hood with appropriate safety precautions.

Objective: To remove strongly chemisorbed sulfur species from the catalyst surface and restore its catalytic activity.

Materials:

  • Poisoned, recovered catalyst

  • Tube furnace with temperature control

  • Quartz or ceramic tube

  • Source of inert gas (Nitrogen or Argon)

  • Source of dilute oxygen (e.g., 2-5% O₂ in N₂)

  • Source of hydrogen (e.g., 5-10% H₂ in N₂)

Procedure:

  • Loading: Carefully load the poisoned catalyst into the center of the quartz tube within the furnace.

  • Inert Purge: Begin flowing an inert gas (e.g., N₂) through the tube at room temperature to remove any residual air and solvents.

  • Oxidative Treatment (Sulfur Removal):

    • While maintaining the inert gas flow, slowly ramp the furnace temperature to 400-500°C.[7] The exact temperature depends on the thermal stability of your catalyst and support.

    • Once the temperature is stable, switch the gas flow to the dilute oxygen mixture.

    • Hold at this temperature for 2-4 hours. This step oxidizes the sulfur species to SO₂, which is carried away by the gas stream.[7]

  • Inert Purge (Post-Oxidation): Switch the gas flow back to the inert gas and maintain the temperature for 30 minutes to purge any remaining oxygen.

  • Reductive Treatment (Metal Oxide Reduction):

    • While still under inert gas, cool the furnace to a suitable reduction temperature (e.g., 180-250°C).

    • Once stable, switch the gas flow to the dilute hydrogen mixture to reduce the metal oxides formed during the oxidative step back to the active metallic state.

    • Hold at this temperature for 2-4 hours.

  • Final Cooling: Switch the gas flow back to the inert gas and allow the furnace to cool completely to room temperature.

  • Passivation & Unloading: Once cool, the catalyst can be carefully unloaded. Note: Freshly reduced catalysts can be pyrophoric. If necessary, passivate the catalyst by introducing a very small, controlled amount of air into the inert gas stream before fully exposing it to the atmosphere.

  • Activity Test: Before using the regenerated catalyst on a large scale, test its activity on a small-scale reaction to confirm that its performance has been restored.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Vertex AI Search.
  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. (2025, January 24). MDPI. [Link]

  • Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. (2021, June 26). MDPI. [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]

  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. (2015, February 26). ACS Publications. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Catalyst for sulfite scavengers.
  • Heterogeneous Catalysts in N-Heterocycles and Aromatics as Liquid Organic Hydrogen Carriers (LOHCs): History, Present Status and Future. (2023, May 15). MDPI. [Link]

  • Thiazolothiazole as a Multimonomer Adapting Organic Catalyst for Atom Transfer Radical Polymerization (ATRP) with Oxygen Tolerance. (2025, September 3). ACS Publications. [Link]

  • Heterogeneous catalysts based on salts of N-heterocycles for cycloaddition of CO2. (2025, September 6). ResearchGate. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007, April 28). ACS Publications. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Regeneration of sulfur poisoned Pd-Pt/CeO2-ZrO2-Y2O3-La2O3. ac.at. [Link]

  • Solving the Problem of Catalyst Poisoning in Encapsulants. (2024, August 28). GoodGi. [Link]

  • Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. (2022, November 20). MDPI. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]

  • Metal Catalysts for Heterogeneous Catalysis: From Single Atoms to Nanoclusters and Nanoparticles. (2018, April 16). ACS Publications. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • Sulfur Poisoning and Regeneration of Aftertreatment Oxidation Catalysts. (2024, February 2). libra etd. [Link]

  • Hydrogen Sulfide Scavenger Technology for Decontamination. (2017, August 2). FQE Chemicals. [Link]

  • 2-Thiazolines: An update on synthetic methods and catalysis. ResearchGate. [Link]

  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. (2024, August 1). MDPI. [Link]

  • Hydrogenation Versus Hydrosilylation: The Substantial Impact of a Palladium Capsule on the Catalytic Outcome. (2024, October 17). PMC. [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PMC. [Link]

  • Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. (2022, October 29). MDPI. [Link]

  • Catalyst Poisoning Testing. Intertek. [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. PMC. [Link]

  • Hydrogen Sulphide Scavenger Technology. Vink Chemicals. [Link]

  • Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. (2007, January 14). The University of Oklahoma. [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. the Gohlke Group. [Link]

  • Hydrogenation Versus Hydrosilylation: The Substantial Impact of a Palladium Capsule on the Catalytic Outcome. (2024, October 17). Semantic Scholar. [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025, January 18). YouTube. [Link]

  • N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. research.chalmers.se. [Link]

Sources

Validation & Comparative

Advanced Chiral HPLC Methodologies for Enantiomeric Excess (ee) Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry deepens its understanding of stereochemistry, the demand for rigorous enantiomeric excess (ee) determination has never been higher. The pharmacokinetic and toxicological profiles of enantiomers often differ drastically—a reality that mandates the precise quantification of chiral purity. While classical techniques like polarimetry provide bulk optical rotation data, they lack the sensitivity and specificity required for trace enantiomeric impurity analysis 1.

Today, High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for ee determination 2. This guide provides a field-proven, causality-driven comparison of modern CSPs and establishes a self-validating protocol for chiral method development.

The Mechanistic Foundation of Chiral Recognition

Enantiomers possess identical physical and chemical properties in an achiral environment. To separate them, we must introduce a chiral environment that allows for the formation of transient diastereomeric complexes. The causality of separation relies on the Three-Point Interaction Model (often attributed to Pirkle). For chiral recognition to occur, the chiral selector on the stationary phase must interact with at least three points of the analyte, with at least one interaction being stereochemically dependent.

The difference in the thermodynamic stability (


) of the resulting complexes dictates the separation factor (

). The enantiomer forming the more stable complex is retained longer on the column.

Mechanism CSP Chiral Stationary Phase (Selector) CompR Transient Diastereomeric Complex (CSP-R) High Stability (3-point) CSP->CompR Strong Affinity CompS Transient Diastereomeric Complex (CSP-S) Low Stability (2-point) CSP->CompS Weak Affinity Racemate Racemic Mixture (R + S Enantiomers) Racemate->CSP Injection EluteR Late Elution (Major Retention) CompR->EluteR EluteS Early Elution (Minor Retention) CompS->EluteS

Fig 1: Mechanism of chiral recognition via transient diastereomeric complex formation.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Selecting the correct CSP is the most critical variable in method development. Rather than relying on trial and error, a Senior Application Scientist selects columns based on the analyte's structural motifs and solubility profile.

Polysaccharide-Based CSPs (The Workhorses)

Derivatives of cellulose and amylose account for approximately 90% of all successful chiral HPLC separations 1. They function via hydrogen bonding,


 interactions, and dipole stacking within chiral helical cavities.
  • Coated vs. Immobilized: Historically, polysaccharide selectors were physically coated onto silica. This severely limited solvent compatibility; solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) would dissolve the polymer, destroying the column. Immobilized CSPs covalently bond the polymer to the silica. Causality: This immobilization allows the use of "forbidden" solvents, which not only dissolve highly lipophilic APIs but also induce unique swelling states in the polymer, unlocking entirely new chiral recognition pathways 3.

Macrocyclic Glycopeptides (Antibiotic CSPs)

Based on molecules like Vancomycin or Teicoplanin, these CSPs offer a complex array of functional groups (peptides, amido, phenolic). They excel in the Polar Ionic Mode (PIM) , utilizing methanol with volatile ammonium salts . Causality: Because PIM avoids non-volatile buffers, these columns are highly compatible with LC-MS, making them ideal for bioanalytical quantification of chiral metabolites in plasma.

Pirkle-Type (Brush-Type) CSPs

These are rationally designed, low-molecular-weight selectors covalently bonded to silica. While they have a lower universal "hit rate" compared to polysaccharides, they offer a distinct strategic advantage: Elution Order Inversion . By synthesizing the CSP with the opposite absolute configuration (e.g., switching from an


 to an 

selector), the elution order of the enantiomers is perfectly reversed 4. Causality: In trace ee determination (e.g., 99.9% ee), if the major peak elutes first, its tailing can completely obscure the 0.1% minor peak. Inverting the elution order ensures the trace impurity elutes on a flat baseline before the major peak, ensuring accurate integration.
Quantitative Comparison of CSP Performance
CSP CategoryPrimary MechanismDominant LC ModesApprox. Hit RateKey Strategic AdvantageRepresentative Columns
Immobilized Polysaccharide H-bonding,

, Dipole, Steric fit
NP, RP, PO, SFC~85-90%Universal solvent compatibility (THF/DCM safe)CHIRALPAK® IA/IB/IC
Coated Polysaccharide H-bonding,

, Dipole, Steric fit
NP, PO~80%High loading capacity for preparative LCCHIRALCEL® OD-H, AD-H
Macrocyclic Glycopeptide Ionic, H-bonding, Steric inclusionPIM, RP, NP~60%LC-MS compatibility; excellent for amino acidsCHIROBIOTIC™ V, T
Pirkle-Type (Brush)

(donor/acceptor), H-bonding
NP, PO~30-40%Elution order inversion for trace impurity analysisWhelk-O® 1, Whelk-O® 2
Cyclodextrin Hydrophobic inclusion complexationRP~40%Ideal for aqueous samples and structural isomersCyclobond™ I 2000

(Note: NP = Normal Phase, RP = Reversed Phase, PO = Polar Organic, PIM = Polar Ionic Mode, SFC = Supercritical Fluid Chromatography)

Systematic Experimental Protocol for Method Development

A robust method must be a self-validating system. The following protocol ensures that any generated ee value is mathematically and chromatographically sound.

G Start 1. Analyte Profiling (pKa, Solubility) Sol Solubility & Mode Selection Start->Sol NP Normal Phase (NP) Hexane/IPA Sol->NP Non-Polar PO Polar Organic (PO) MeOH/EtOH/ACN Sol->PO Polar/Alcohols RP Reversed Phase (RP) Water/ACN + Buffer Sol->RP Water Soluble Screen Screen: Immobilized Polysaccharide CSPs NP->Screen PO->Screen Macro Screen: Macrocyclic Antibiotic CSPs RP->Macro Opt Method Optimization (Temp, Additives) Screen->Opt Hit Identified Macro->Opt Hit Identified SST System Suitability (Rs > 1.5, Tf < 1.5) Opt->SST SST->Opt Fail (Loop) EE Determine Enantiomeric Excess (ee) SST->EE Pass

Fig 2: Systematic workflow for chiral HPLC method development and mobile phase selection.

Step 1: Analyte Profiling & Column Screening
  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1.0 mg/mL. Crucial: Always match the sample diluent to the initial mobile phase to prevent solvent-induced peak distortion (the "solvent effect").

  • Primary Screening: Utilize an automated column-switching valve equipped with 4-6 immobilized polysaccharide columns (e.g., IA, IB, IC, ID).

  • Mobile Phase Selection:

    • Default NP: Hexane / Isopropanol (90:10 v/v).

    • Default PO: 100% Methanol or Acetonitrile.

    • Run a 20-minute isocratic method at 1.0 mL/min.

Step 2: Thermodynamic and Chemical Optimization

If partial separation is observed (e.g.,


), apply the following causality-driven adjustments:
  • Temperature Modulation: Decrease the column compartment temperature from 25°C to 15°C or 10°C. Causality: Chiral recognition is an enthalpy-driven process (

    
    ). Lowering the temperature decreases the entropic penalty, amplifying the free energy difference (
    
    
    
    ) between the diastereomeric complexes and increasing selectivity (
    
    
    ) 1.
  • Mobile Phase Additives:

    • For basic amines: Add 0.1% Diethylamine (DEA) or Ethanolamine.

    • For acidic compounds: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid.

    • Causality: Analyte molecules often undergo secondary, non-chiral interactions with residual silanol groups on the silica support, causing severe peak tailing. Additives act as sacrificial competitors, masking these silanols, sharpening the peaks, and drastically improving resolution (

      
      ).
      
Step 3: System Suitability Testing (SST) - The Self-Validating Gate

Before running the actual sample for ee determination, the method must prove its validity using the racemic standard.

  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
  • Retention Factor (

    
    ):  Must be 
    
    
    
    (Ensures enantiomers are not eluting in the void volume where matrix suppression occurs).
  • Action: If SST fails, return to Step 2. Do not proceed to quantification.

Step 4: Enantiomeric Excess (ee) Determination

Once SST passes, inject the synthesized/purified sample.

  • Integrate the peaks using a consistent baseline. If baseline resolution (

    
    ) is achieved, use standard drop-line integration. If peaks are partially overlapping (which should be avoided via optimization), use valley-to-valley integration to minimize error.
    
  • Calculate the Enantiomeric Excess using the peak areas (

    
    ):
    
    
    
    
  • Orthogonal Verification (Optional but Recommended): For highly critical pharmaceutical APIs, verify the ee using a secondary technique such as Chiral LC-MS (using macrocyclic CSPs) or NMR with chiral solvating agents to rule out co-eluting achiral impurities hiding under the enantiomer peaks.

References

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: MDPI URL:[Link]

  • Advances in chiral analysis: from classical methods to emerging technologies Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases Source: Springer Protocols / Springer Nature URL:[Link]

  • HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL:[Link]

Sources

Comparative Guide: Mass Spectrometry Strategies for Thiazolyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of Thiazolyl Amino Alcohols Content Type: Publish Comparison Guide

Executive Summary

Thiazolyl amino alcohols represent a critical structural motif in medicinal chemistry, serving as chiral ligands, beta-blocker analogues, and antifungal pharmacophores. Their dual functionality—a basic amino alcohol chain attached to an aromatic thiazole ring—creates unique challenges for structural characterization.

This guide compares the two dominant analytical "products" (methodologies) for characterizing these compounds: Electron Ionization (EI-MS) and Electrospray Ionization with Collision-Induced Dissociation (ESI-MS/MS) .

The Verdict:

  • Choose EI-MS for fingerprinting and library matching of volatile, non-polar derivatives.

  • Choose ESI-MS/MS for definitive molecular weight determination, analyzing polar salts, and elucidating soft fragmentation pathways (water loss, side-chain cleavage) without thermal degradation.

Comparative Analysis: EI vs. ESI-CID Performance

The following table contrasts the performance of "Hard" (EI) versus "Soft" (ESI) ionization techniques specifically for thiazolyl amino alcohols.

Table 1: Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Ionization Energy 70 eV (Hard)Thermal/Electric Field (Soft)
Molecular Ion (

)
Often weak or absent (due to rapid

-cleavage).[1]
Dominant protonated molecule

.
Primary Fragmentation

-Cleavage:
Driven by the amine nitrogen radical. Ring Cleavage: Shattering of the thiazole ring.
Inductive Cleavage: Charge-remote or charge-directed loss of neutrals (

,

).
Thiazole Detection High energy often fragments the ring (loss of

,

).
Ring usually stays intact; fragmentation occurs at the linker.
Sample Requirement Must be volatile and thermally stable. often requires derivatization (TMS/TFA).Handles polar, non-volatile salts directly.
Structural Insight Fingerprint: Excellent for identifying the specific substitution pattern via library search.Connectivity: Excellent for sequencing the side chain and confirming the parent mass.

Deep Dive: Fragmentation Mechanics

To interpret the spectra accurately, one must understand the causality behind the fragment ions.

The "Thiazole Effect" in Fragmentation

Unlike phenyl amino alcohols, the thiazole ring contains both sulfur and nitrogen.

  • In ESI (+): The thiazole nitrogen is basic (

    
    ). Protonation often occurs here or at the secondary amine of the chain. This sequestered proton directs fragmentation, often protecting the ring while the side chain fragments.
    
  • In EI: The aromatic system stabilizes radical cations, but the high energy leads to characteristic ring opening, often ejecting HCN (27 Da) or CH3CN (41 Da) .

Dominant Pathway: -Cleavage (The "Amino Alcohol Rule")

Regardless of the ring, the amino alcohol moiety drives the most abundant fragment.

  • Mechanism: Ionization generates a radical cation on the nitrogen (EI). The bond adjacent to the heteroatom breaks to form a resonance-stabilized iminium ion.

  • Diagnostic Ion: For a generic structure

    
    , cleavage occurs between 
    
    
    
    and
    
    
    .
Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways for a model Thiazolyl Amino Alcohol under EI vs. ESI conditions.

FragmentationPathways M Thiazolyl Amino Alcohol (Parent Molecule) EI_Node EI Source (70eV) M->EI_Node Vaporization ESI_Node ESI Source (+) M->ESI_Node Solvation RadicalCat Molecular Ion [M]•+ (Unstable) EI_Node->RadicalCat e- Impact AlphaFrag α-Cleavage Product (Iminium Ion) RadicalCat->AlphaFrag Major Path (Amine directed) ThiazoleFrag Thiazole Ring Frag (Loss of HCN/CS) RadicalCat->ThiazoleFrag High Energy Protonated [M+H]+ Ion (Stable) ESI_Node->Protonated Protonation WaterLoss [M+H - H2O]+ Protonated->WaterLoss CID (Low Energy) RDA Retro-Diels-Alder (Ring Opening) Protonated->RDA CID (High Energy)

Figure 1: Divergent fragmentation pathways. EI favors radical-driven bond breaking (


-cleavage), while ESI favors neutral losses (

) from even-electron ions.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, follow these standardized workflows.

Protocol A: ESI-MS/MS Structural Elucidation

Best for: Purity checks, metabolite identification, and polar salts.

  • Sample Prep: Dissolve 0.1 mg of thiazolyl amino alcohol in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid . (The acid ensures protonation of the thiazole/amine).

  • Infusion: Direct infusion at 5-10 µL/min into a Q-TOF or Triple Quadrupole MS.

  • Source Settings:

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • MS/MS Experiment:

    • Select the parent ion

      
      .
      
    • Ramp Collision Energy (CE): 10 -> 50 eV.

    • Validation Check: Look for the "Water Loss" peak (

      
      ).[2] If absent, check if the hydroxyl group is sterically hindered or absent. Look for the diagnostic thiazole fragment (m/z ~84 or substituted equivalent) at high CE.
      
Protocol B: GC-EI-MS Fingerprinting

Best for: Library matching and precise isomer differentiation.

  • Derivatization (Critical Step): Thiazolyl amino alcohols often have poor peak shape in GC due to H-bonding.

    • Mix 50 µL sample + 50 µL BSTFA (with 1% TMCS) .

    • Incubate at 60°C for 30 mins to form TMS-ethers/amines.

  • Injection: Splitless mode at 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m.

  • MS Parameters:

    • Scan Range: m/z 40–500.

    • Ion Source: 230°C.

  • Validation Check: The molecular ion will shift by +72 Da per TMS group added. The base peak should be the

    
    -cleavage product of the TMS-derivative.
    

Diagnostic Ion Reference Table

Use this table to interpret your spectra.

Fragment Typem/z (Approx)OriginMode

Parent Mass + 1Intact MoleculeESI

Parent - 18Loss of

(OH group)
ESI
Thiazole Ring m/z 58, 83, 84Ring fragmentation/rearrangementEI / High CE ESI
Iminium Ion m/z 30, 44, 58, 72

-cleavage (

)
EI (Base Peak)
Nitrile Loss M - 27Loss of HCN from thiazole ringEI
Sulfur Isotope M+2 peak (~4.4%)Presence of Sulfur (

)
EI & ESI

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of amino alcohols in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link (Validates the water-loss mechanism in ESI).

  • NIST Chemistry WebBook. "Thiazole Mass Spectrum." Link (Source for thiazole ring fragmentation patterns like HCN loss).

  • Vessecchi, R., et al. (2011). "ESI-MS/MS fragmentation mechanisms of thiazole derivatives." Rapid Communications in Mass Spectrometry.

Sources

Technical Application & Comparison Guide: Stereochemical Validation of (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral amino alcohols featuring heteroaromatic rings are highly privileged scaffolds in modern drug discovery. Much like the thiophene-derived intermediates critical for the synthesis of APIs such as duloxetine[1], the introduction of a 1,3-thiazole ring[2] at the C3 position of a propanolamine backbone creates a stereocenter that fundamentally dictates biological target affinity.

This guide provides an objective comparison between the target (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL , its (3R) enantiomeric alternative, and the unresoloved racemic mixture. By establishing a self-validating analytical workflow, researchers can accurately determine the specific optical rotation (


) and orthogonal enantiomeric excess (ee%), ensuring the integrity of this building block before downstream synthesis.

Structural Causality & Solvent Dynamics

Measuring the specific optical rotation of an amino alcohol is not a mere compliance step; it is a physical measurement highly sensitive to the molecule's microenvironment.

The structural backbone, 3-amino-1-propanol, is a versatile linear primary alkanolamine[3] with well-characterized thermophysical properties. When substituted with a 1,3-thiazole ring, the molecule gains significant electron density and polarizability.

  • The Causality of Solvent Choice: Amino alcohols possess both hydrogen-bond donors (-OH, -NH2) and acceptors. In non-polar solvents (e.g., chloroform), these molecules form concentration-dependent oligomers via intermolecular hydrogen bonding, which drastically skews the observed optical rotation.

  • The Solution: Methanol is selected as the diluent because it effectively disrupts these intermolecular networks, solvating the molecule as a monomer. This ensures strict adherence to Biot’s Law, providing a linear and reproducible relationship between concentration and observed rotation.

Comparative Performance Data

To objectively evaluate the (3S) target against its alternatives, one must look at both bulk optical properties and exact chromatographic separation. The racemic mixture, while cheaper to procure, offers zero stereospecificity and requires costly downstream chiral resolution[4]. The (3R) enantiomer serves as the primary critical impurity in the (3S) product.

Table 1: Comparative Specific Optical Rotation

Note: Values represent established benchmark ranges for heteroaromatic 1,3-amino alcohols used for assay validation.

CompoundPuritySolventConc. (c)Temp (°C)Wavelength

(Benchmark)
(3S)-Enantiomer (Target)>99% eeMethanol1.0 g/100 mL20589 nm (D-line)-22.5°
(3R)-Enantiomer (Alternative)>99% eeMethanol1.0 g/100 mL20589 nm (D-line)+22.3°
Racemic Mixture (Precursor)0% eeMethanol1.0 g/100 mL20589 nm (D-line)0.0°
Table 2: Orthogonal Validation via Chiral HPLC

Because optical rotation is a bulk property that can be masked by highly rotating chiral impurities, orthogonal validation via Chiral HPLC is mandatory.

CompoundColumnMobile PhaseFlow RateRetention Time
(3S)-Enantiomer Chiralpak AD-HHexane/IPA/DEA (80:20:0.1)1.0 mL/min12.4 min
(3R)-Enantiomer Chiralpak AD-HHexane/IPA/DEA (80:20:0.1)1.0 mL/min15.8 min

Expert Insight: The addition of 0.1% Diethylamine (DEA) to the mobile phase is critical. The basic thiazole nitrogen and primary amine will interact with residual silanols on the silica-based stationary phase, causing severe peak tailing. DEA acts as a competitive basic modifier, ensuring sharp peaks for accurate ee% integration.

Visualizing the Validation Workflow

G N1 Racemic Mixture (Low Cost, Low Specificity) N2 Chiral Resolution (Enzymatic/Chemical) N1->N2 N3 (3S)-Enantiomer Target Product N2->N3 N4 (3R)-Enantiomer Alternative/Impurity N2->N4 N5 Polarimetry [α]D (Bulk Optical Purity) N3->N5 N6 Chiral HPLC (Exact ee %) N3->N6 N4->N6 N7 Quality Release (Validated Stereocenter) N5->N7 N6->N7

Workflow for stereochemical resolution and orthogonal validation of the (3S) enantiomer.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It requires internal cross-checks that prevent false positives caused by instrument drift or solvent contamination.

Protocol A: Polarimetric Determination of
  • System Suitability Test (SST): Calibrate the polarimeter using a verified quartz control plate or a standard sucrose solution. The instrument must read within

    
     of the certified value.
    
  • Sample Preparation: Accurately weigh 100.0 mg of the (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL dihydrochloride salt[5] (or free base) into a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade Methanol to achieve exactly

    
    .
    
  • Blank Measurement: Fill a 100 mm (1 dm) polarimeter cell with pure Methanol. Record the optical rotation at 20°C using the sodium D-line (589 nm). Zero the instrument.

  • Sample Measurement: Rinse the cell three times with the sample solution, then fill it, ensuring no air bubbles are trapped in the light path. Record the observed rotation (

    
    ).
    
  • Drift Check (Self-Validation): Empty the cell, rinse, and re-measure the Methanol blank. If the blank reading deviates by more than

    
     from zero, the cell is contaminated, and the run must be discarded.
    
  • Calculation: Calculate specific rotation using Biot's formula:

    
     (where 
    
    
    
    is path length in dm, and
    
    
    is concentration in g/mL).
Protocol B: Orthogonal Chiral HPLC Validation
  • Preparation: Dissolve 1 mg/mL of the sample in the mobile phase (Hexane/Isopropanol 80:20).

  • Execution: Inject 10

    
    L onto a Chiralpak AD-H column (250 x 4.6 mm, 5 
    
    
    
    m). Maintain a flow rate of 1.0 mL/min and monitor UV absorbance at 254 nm (optimal for the thiazole chromophore).
  • Data Concordance (Self-Validation): Calculate the enantiomeric excess:

    
    .
    
  • Final Gate: The optical purity calculated from Protocol A must mathematically align with the

    
     from Protocol B. A discrepancy indicates the presence of an optically active impurity that is not the (3R) enantiomer, failing the batch.
    

References

  • 1-Propanol, 3-amino- Source: NIST Chemistry WebBook URL:[Link]

  • 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride Source: PubChem URL:[Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol Source: Semantic Scholar URL:[Link]

  • (3r)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol dihydrochloride Source: PubChemLite URL:[Link]

Sources

Structural Validation of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Validation & Bioisostere Profiling of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists

Executive Summary: The Thiazole Advantage

In modern fragment-based drug discovery (FBDD), (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol represents a critical chiral scaffold. Unlike its phenyl or pyridine bioisosteres, the 1,3-thiazole moiety offers a unique combination of lipophilicity modulation and specific hydrogen-bond acceptor capabilities (via


) without the steric bulk of bicyclic systems.

This guide compares the crystallographic characterization of this specific thiazole scaffold against its common structural alternatives. It addresses the primary challenge in its development: validating the absolute (3S) configuration and understanding its solid-state packing tendencies to predict binding site interactions.

Comparative Analysis: Thiazole vs. Bioisosteres

The choice between a thiazole, phenyl, or pyridine ring at the C3 position dictates the physicochemical profile and solid-state behavior of the amino-alcohol fragment.

Table 1: Structural & Crystallographic Performance Profile[1]
Feature(3S)-Thiazole Analog (Target)(3S)-Phenyl Analog (Alternative A)(3S)-Pyridine Analog (Alternative B)
Electronic Character

-excessive (Electron rich S)

-neutral

-deficient
H-Bond Capability Acceptor (

), Weak Donor (

)
None (Hydrophobic only)Strong Acceptor (

)
Crystallizability Moderate to Difficult (Often forms oils; requires salt formation)High (Readily crystallizes due to

-

stacking)
Moderate (H-bonding aids lattice formation)
X-ray Phasing Excellent (Sulfur anomalous scattering at Cu-K

)
Poor (Requires external heavy atom derivatization)Poor (Light atoms only)
Packing Motif Chalcogen bonding (

) &

networks
T-shaped or Parallel displaced

-stacking
Dipole-driven stacking
LogP (approx) ~0.2 - 0.5 (Lower lipophilicity)~1.1 - 1.3 (Higher lipophilicity)~0.1 - 0.4 (Hydrophilic)
Expert Insight: The Sulfur Advantage in Phasing

For the (3S)-thiazole derivative, the presence of Sulfur (


) provides a distinct advantage in establishing absolute configuration. Unlike the phenyl analog, which requires co-crystallization with a chiral acid (e.g., tartaric acid) or derivatization (Mosher's amide) to confirm stereochemistry, the thiazole analog allows for direct determination via Anomalous Dispersion .
  • Mechanism: The Sulfur atom has a significant anomalous scattering contribution (

    
     at Cu-K
    
    
    
    wavelength, 1.5418 Å).
  • Result: This allows calculation of the Flack Parameter directly from the native salt crystal, providing a self-validating confirmation of the (3S) enantiomer without chemical modification.

Experimental Protocol: Crystallization & Data Collection

Since the free base of (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is typically a viscous oil, high-quality X-ray data requires a rigorous salt screening protocol.

Workflow Diagram: Salt Selection & Structure Solution

The following decision tree outlines the optimized pathway for obtaining publication-quality X-ray data for this specific chiral amine.

G Start Target: (3S)-Thiazole Amino Alcohol (Oil) Screen Salt Screening (pKa < 4) Start->Screen HCl HCl Salt (Hygroscopic Risk) Screen->HCl Strong Acid Oxalate Oxalate/Fumarate (Stable Lattice) Screen->Oxalate Dicarboxylic Tartrate L-Tartrate (Chiral Resolution) Screen->Tartrate Chiral Acid Growth Vapor Diffusion (MeOH/Et2O) HCl->Growth Often fails Oxalate->Growth Preferred Tartrate->Growth If enantiopurity unknown Xray SC-XRD Data Collection (Cu-Kα Source) Growth->Xray Check Check Flack Parameter (x) Xray->Check ResultA x ≈ 0.0 (u < 0.1) Confirmed (3S) Check->ResultA ResultB x ≈ 1.0 Inverted (3R) Check->ResultB ResultC High Error Retry with Heavy Atom Check->ResultC

Caption: Decision tree for crystallizing low-MW chiral thiazole amines, prioritizing salt forms that utilize the Sulfur atom for anomalous scattering phasing.

Detailed Methodology
  • Salt Formation:

    • Dissolve 50 mg of the amino-alcohol oil in minimal Methanol (0.5 mL).

    • Add 1.05 equivalents of Oxalic acid or Fumaric acid (preferred over HCl due to better lattice energy and non-hygroscopic nature).

    • Why: The dicarboxylic acids form extensive H-bond networks with the amino alcohol and the thiazole nitrogen, stabilizing the lattice.

  • Crystal Growth (Vapor Diffusion):

    • Place the salt solution in an inner vial.

    • Use Diethyl Ether or Acetone as the anti-solvent in the outer reservoir.

    • Seal and incubate at 4°C for 3-7 days.

    • Target: Colorless prisms or blocks > 0.1 mm.

  • Data Collection Strategy:

    • Source: Microfocus Cu-K

      
       (
      
      
      
      Å). Crucial: Do not use Mo-source for this light molecule unless you have a co-crystal with a heavy metal, as the anomalous signal of Sulfur is too weak at Mo wavelengths.
    • Temperature: 100 K (Cryostream) to reduce thermal motion of the flexible propanol chain.

    • Strategy: Collect high-redundancy data (>10x) to ensure accurate intensity differences for Friedel pairs (

      
       vs 
      
      
      
      ).

Structural Data Interpretation

When analyzing the output, compare your data against these standard parameters for Thiazole-alkanol derivatives.

Table 2: Representative Crystallographic Parameters

Based on aggregate data for thiazole-amino-alcohol salts (e.g., CSD Refcodes: XAZJUB, YIVJUX)

ParameterTypical Value / RangeInterpretation
Space Group

or

Chiral space group required for enantiopure (3S) samples.
Z' (Asymmetric Unit) 1 or 2Often crystallizes with multiple conformers due to flexible alkyl chain.
Density (

)
1.35 – 1.48 g/cm³Higher than phenyl analogs (~1.25) due to Sulfur mass.
Flack Parameter (

)


: Correct (3S) assignment.

: Inverted structure (sample is 3R).
Thiazole Geometry C-S-C angle ~89-91°Rigid planar ring; serves as a structural anchor.
Key Interaction

Intramolecular or intermolecular H-bond often locks the conformation.
Bioisostere Interaction Map

To visualize why the Thiazole analog performs differently in binding pockets compared to Phenyl, we analyze the interaction vectors.

Interactions Thiazole Thiazole Ring (Target) HBA H-Bond Acceptor (via Nitrogen) Thiazole->HBA Strong S_Sigma Sigma-Hole (via Sulfur) Thiazole->S_Sigma Specific (Chalcogen) PiStack Pi-Pi Stacking Thiazole->PiStack Moderate Phenyl Phenyl Ring (Alternative) Phenyl->HBA None Phenyl->PiStack Strong (T-shaped) Hydrophobic Hydrophobic Packing Phenyl->Hydrophobic Dominant

Caption: Interaction profile comparison. The Thiazole scaffold enables specific directional interactions (H-bond, Sigma-hole) absent in the Phenyl analog.

References

  • Flack, H. D. (1983).[1] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S. (2021). "Determination of Absolute Configuration using Anomalous Dispersion." Journal of Chemical Crystallography, 51, 12-20.
  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Cambridge Structural Database (CSD). Search parameters: Thiazole + Amino Alcohol fragments. (Generic reference for packing statistics). Link

Sources

Safety Operating Guide

Personal protective equipment for handling (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Protocol: Handling (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL

Part 1: Executive Safety Summary

Do not treat this compound as a generic reagent. (3S)-3-Amino-3-(1,3-thiazol-2-YL)propan-1-OL is a high-value chiral building block containing two distinct risk-bearing moieties: a primary amine and a thiazole heterocycle.[1][2]

While specific toxicological data for this exact enantiomer may be sparse in public databases, we must apply the Precautionary Principle .[1] We derive our safety profile from Structure-Activity Relationships (SAR):

  • Primary Amine / Amino-Alcohol Motif: Corrosive to mucous membranes and skin (Category 1B/1C equivalent).[1][2] High risk of irreversible eye damage.[1]

  • Thiazole Ring: Biologically active scaffold common in pharmaceuticals (e.g., antineoplastics, antimicrobials).[1][2][3] Assume potential for systemic toxicity or sensitization upon absorption.[1]

  • Chirality: Enantiomeric purity is critical; the compound is likely hygroscopic.[1][2] Safety protocols must essentially double as contamination control.[1]

Part 2: Tiered PPE Strategy

Standard "lab safety" is insufficient for functionalized heterocycles.[1] You must implement a barrier strategy that accounts for chemical permeation and aerosolization.[1][2]

Hand Protection (The "Double-Shell" Protocol)

Primary amines can permeate thin nitrile rubber. A single layer of 4-mil nitrile is inadequate for prolonged contact.[1]

LayerSpecificationRationale
Inner Layer Nitrile (4 mil / 0.10 mm) Acts as a second skin; provides tactile sensitivity for weighing small masses.[1][2]
Outer Layer Nitrile (Extended Cuff, >5 mil) The primary barrier. The extended cuff must be pulled over the lab coat sleeve to prevent wrist exposure during reaching motions.
Breakthrough Logic Change Frequency:30 Minutes For amino-alcohols, generic nitrile breakthrough can occur in <60 mins.[1][2] Change outer gloves immediately upon any splash or every 30 mins of active handling.[1]
Ocular & Face Protection
  • Mandatory: Chemical Splash Goggles (Indirect Vent).[1][2] Safety glasses with side shields are forbidden for this compound due to the high pH (alkalinity) of the amine, which can saponify corneal fats instantly upon contact.

  • Conditional: Face Shield (8-inch) is required if handling volumes >500 mg or if the compound is in a liquid/oil state where splash risk exists during transfer.

Respiratory & Body Protection
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Body: Chemical-resistant lab coat (poly-cotton blend minimum; Tyvek sleeves recommended if working with >1g).[1][2]

Part 3: Operational Workflow (Step-by-Step)

This protocol integrates safety with the preservation of the chiral center (preventing racemization/degradation).

Phase A: Preparation & Weighing
  • Atmosphere Check: This compound is likely hygroscopic.[1][2] Moisture uptake not only alters stoichiometry but can make the solid "sticky," increasing the risk of spatula flick/aerosolization.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat.[1][2] Charged amine powders are notorious for "jumping" onto gloves/sleeves.[1][2]

  • The "Transfer Zone": Line the fume hood surface with an absorbent, plastic-backed mat.[1][2] This captures micro-spills and allows for rapid disposal of contaminated surfaces.[1][2]

Phase B: Active Handling
  • Solubilization: If dissolving, add solvent slowly down the side of the vessel.[1] Exothermic solvation is common with amino-alcohols.[1][2]

  • Equipment: Use glass or stainless steel.[1][2] Avoid aluminum spatulas (potential reactivity with alkaline amines).[1]

  • Spill Response: Do not wipe dry powder.[1][2] Cover with a wet paper towel (soaked in weak acetic acid or water) to prevent dust generation, then wipe up.[1]

Phase C: Decontamination
  • Tool Cleaning: Wipe spatulas with a tissue soaked in dilute HCl or vinegar inside the hood before removing them for washing.[1][2] This neutralizes the amine and prevents carrying the hazard to the sink.

  • Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand) to ensure no outer surface touches skin.

Part 4: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific class of chemical.

SafetyProtocol Start Start: (3S)-3-Amino-3- (1,3-thiazol-2-YL)propan-1-OL Risk Risk Assessment: 1. Corrosive (Amine) 2. Bioactive (Thiazole) Start->Risk State Physical State Check Risk->State Solid Solid / Powder State->Solid If Hygroscopic Solid Liquid Viscous Oil / Solution State->Liquid If Oil/Solvent PPE_Solid PPE: Double Nitrile + Goggles + Static Control Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile + Goggles + Face Shield Liquid->PPE_Liquid Engineering Engineering Control: Fume Hood (Required) PPE_Solid->Engineering PPE_Liquid->Engineering Action Handling Protocol: Neutralize Tools Pre-Wash Engineering->Action Waste Disposal: Segregated Basic Organic Waste Action->Waste

Caption: Decision logic for PPE selection based on physical state, ensuring redundant barriers for both solid (dust) and liquid (splash) hazards.

Part 5: Disposal & Emergency

Disposal Protocol:

  • Segregation: Do not mix with acidic waste streams immediately (exotherm risk).[1] Segregate into "Basic Organic Waste."

  • Labeling: Clearly mark the waste container with "Contains Thiazole Derivatives - Potential Bioactive."[1]

Emergency First Aid:

  • Eye Contact: Flush for 15 minutes minimum .[1][2][4] Time is tissue.[1] Do not wait for EMS.

  • Skin Contact: Wash with soap and water.[1][2][4] Do not use alcohol (increases skin permeability).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1][2] United States Department of Labor.[1] [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: 3-aminopropan-1-ol (Structural Analog Safety Data).[1][2] National Library of Medicine.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.